PRL 2915
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75)/t42-,44-,45-,46-,47+,48+,49-,50+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEAANKQQSAKNA-AIWSNXPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC7=CC=CC=C7C=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H71ClN12O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRL-2915: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRL-2915 is a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2), a G protein-coupled receptor that plays a crucial role in various physiological processes, including hormone secretion and neurotransmission. This document provides a comprehensive overview of the mechanism of action of PRL-2915, detailing its receptor binding affinity, downstream signaling pathways, and its effects in various experimental models. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action: SSTR2 Antagonism
The primary mechanism of action of PRL-2915 is its high-affinity binding to and subsequent blockade of the human somatostatin subtype 2 receptor (SSTR2).[1][2] Somatostatin, the natural ligand for SSTRs, typically mediates inhibitory effects upon receptor activation. By antagonizing SSTR2, PRL-2915 effectively reverses or prevents these inhibitory signals.
Receptor Binding Affinity
PRL-2915 exhibits a high degree of selectivity for the SSTR2 subtype over other somatostatin receptors. Quantitative data on its binding affinities are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) |
| Human SSTR1 | >1000 nM |
| Human SSTR2 | 12 nM[1][2] |
| Human SSTR3 | 100 nM |
| Human SSTR5 | 520 nM |
Functional Antagonism
In functional assays, PRL-2915 has been demonstrated to be a potent antagonist of somatostatin-mediated effects.
| Assay | Parameter | Value |
| Rat antagonist bioassay vs. somatostatin | IC50 | 1.8 nM |
Secondary Mechanism of Action: Urotensin II Receptor Antagonism
In addition to its primary activity at SSTR2, PRL-2915 has been shown to act as an antagonist at the urotensin II (UT) receptor. Urotensin II is a potent vasoconstrictor, and its receptor is also a G protein-coupled receptor.
| Receptor | Species | Binding Affinity (Ki) |
| Urotensin II Receptor | Rat | 293 nM |
| Urotensin II Receptor | Human | 562 nM |
Signaling Pathways
The antagonistic actions of PRL-2915 at SSTR2 and the urotensin II receptor result in the modulation of distinct downstream signaling cascades.
SSTR2 Signaling Pathway
SSTR2 is primarily coupled to the inhibitory G protein, Gi/o. Activation of SSTR2 by somatostatin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. By blocking this interaction, PRL-2915 prevents these downstream effects.
Urotensin II Receptor Signaling Pathway
The urotensin II receptor is coupled to the Gq/11 protein. Its activation by urotensin II stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). PRL-2915 blocks this pathway at the receptor level.
Experimental Protocols
Determination of Receptor Binding Affinity (Ki)
Objective: To determine the binding affinity of PRL-2915 for human somatostatin receptors and urotensin II receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for SSTRs, HEK293 cells for UT receptor).
-
Radioligand Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14 for SSTRs, [¹²⁵I]-Urotensin II for UT receptor) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor, PRL-2915, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specified temperature (e.g., 25°C).
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression program to fit a one-site or two-site competition model. The IC50 value (the concentration of PRL-2915 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rat Aortic Ring Contraction Assay
Objective: To assess the functional antagonist activity of PRL-2915 against urotensin II-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is removed, and the aorta is cut into rings of approximately 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 2g for 60-90 minutes. They are then pre-contracted with a submaximal concentration of an alpha-agonist like phenylephrine.
-
Antagonist Incubation: Once a stable contraction is achieved, PRL-2915 is added to the organ bath at various concentrations (e.g., 0.3-30 nM) and incubated for a set period (e.g., 30 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to urotensin II is then generated in the presence of PRL-2915.
-
Data Analysis: The contractile responses are expressed as a percentage of the initial pre-contraction. The effect of PRL-2915 is quantified by the rightward shift of the urotensin II concentration-response curve, and the pA2 value can be calculated to determine the potency of the antagonist.
In Vivo Glucose Metabolism Studies in Mice
Objective: To evaluate the effect of PRL-2915 on glucose homeostasis in vivo.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice or other relevant diabetic models are used.
-
Drug Administration: PRL-2915 is administered to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and time before the glucose challenge.
-
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted overnight (approximately 12-16 hours).
-
A baseline blood sample is collected from the tail vein to measure fasting glucose and hormone levels (e.g., insulin, GLP-1, glucagon).
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Hormone and Metabolite Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma samples are stored for later analysis of insulin, GLP-1, and glucagon concentrations using ELISA or radioimmunoassay (RIA).
-
Data Analysis: The area under the curve (AUC) for glucose and hormone responses is calculated. Statistical comparisons are made between the vehicle-treated and PRL-2915-treated groups to determine the effect of the compound on glucose tolerance and hormone secretion.
Summary of Effects
-
Endocrine System: By antagonizing SSTR2 on pancreatic α-cells and intestinal L-cells, PRL-2915 can lead to an increase in glucagon and glucagon-like peptide-1 (GLP-1) secretion, respectively. This modulation of key hormones involved in glucose regulation highlights its potential in metabolic research.
-
Cardiovascular System: Through its antagonism of the urotensin II receptor, PRL-2915 can inhibit the vasoconstrictor effects of urotensin II, suggesting a potential role in cardiovascular research.[2]
Conclusion
PRL-2915 is a valuable research tool with a well-defined dual mechanism of action. Its high potency and selectivity for the SSTR2 receptor, coupled with its antagonist activity at the urotensin II receptor, make it a versatile compound for investigating a range of physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for designing and interpreting studies involving PRL-2915.
References
PRL-2915: A Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRL-2915 is a synthetic cyclic octapeptide analogue of somatostatin that acts as a potent and selective antagonist for the somatostatin receptor subtype 2 (SSTR2). Its pharmacological profile suggests potential therapeutic applications in conditions characterized by dysregulated hormonal secretion, particularly in the context of metabolic disorders such as diabetes. This technical guide provides a comprehensive overview of the currently available data on the pharmacology and toxicology of PRL-2915, with a focus on its mechanism of action, receptor binding affinity, and effects on glucagon and GLP-1 secretion. Detailed experimental protocols for key in vitro and in vivo assays are provided, and relevant signaling pathways are illustrated. It is important to note that while the pharmacological properties of PRL-2915 have been investigated in several preclinical studies, detailed public information on its toxicology is limited.
Introduction
Somatostatin is a naturally occurring inhibitory peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5). The development of selective antagonists for these receptors offers a promising avenue for therapeutic intervention in various pathologies. PRL-2915 has emerged as a significant research tool due to its high affinity and selectivity for SSTR2, a receptor subtype predominantly expressed in the pancreas, gut, and various neuroendocrine tissues. This document synthesizes the existing scientific literature on PRL-2915 to serve as a technical resource for researchers in the field.
Pharmacology
Mechanism of Action
PRL-2915 functions as a competitive antagonist at the somatostatin receptor subtype 2 (SSTR2). By binding to SSTR2, it blocks the downstream signaling pathways typically initiated by the binding of endogenous somatostatin. The primary mechanism of somatostatin action through SSTR2 involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, resulting in cellular hyperpolarization. By antagonizing these effects, PRL-2915 can disinhibit cellular processes that are tonically suppressed by somatostatin.
Pharmacodynamics
The primary pharmacodynamic effects of PRL-2915 are centered on the regulation of hormone secretion. In the context of metabolic diseases, its most notable actions are the potentiation of glucagon and glucagon-like peptide-1 (GLP-1) secretion.
-
Glucagon Secretion: In pancreatic α-cells, which express a high density of SSTR2, somatostatin acts as a paracrine inhibitor of glucagon release. By blocking this inhibitory tone, PRL-2915 leads to an increase in glucagon secretion, particularly in response to hypoglycemic conditions.
-
GLP-1 Secretion: In the gastrointestinal tract, enteroendocrine L-cells secrete GLP-1 in response to nutrient stimulation. Somatostatin, acting via SSTR2, inhibits GLP-1 release. PRL-2915 reverses this inhibition, thereby enhancing GLP-1 secretion.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for PRL-2915.
Table 1: Receptor Binding Affinity of PRL-2915
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. hsst2 |
| Human SSTR2 (hsst2) | 12 nM | - |
| Human SSTR3 (hsst3) | ~96 nM | 8-fold lower |
| Human SSTR5 (hsst5) | ~480 nM | 40-fold lower |
Table 2: In Vitro Potency of PRL-2915
| Assay | Parameter | Value |
| Rat Pituitary Growth Hormone Release | IC50 | 1.8 nM |
Toxicology
Experimental Protocols
Aortic Ring Contraction Assay
This ex vivo assay is used to assess the vasoactive properties of compounds.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats (200-250 g) are euthanized by an approved method.
-
The thoracic aorta is carefully dissected, cleaned of adhering connective and adipose tissue, and placed in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cut into rings of 3-4 mm in length.
-
-
Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 2 g, with the K-H buffer being replaced every 15-20 minutes.
-
-
Procedure:
-
After equilibration, the viability of the rings is assessed by inducing a contraction with phenylephrine (1 µM).
-
Once a stable plateau is reached, acetylcholine (10 µM) is added to confirm the integrity of the endothelium.
-
The rings are then washed extensively with K-H buffer and allowed to return to baseline tension.
-
To assess the effect of PRL-2915 on vasoconstriction, a cumulative concentration-response curve to a contractile agent (e.g., human urotensin II) is generated in the absence and presence of increasing concentrations of PRL-2915 (pre-incubated for 20-30 minutes).
-
-
Data Analysis:
-
The contractile responses are recorded as changes in tension (grams).
-
The effects of PRL-2915 are expressed as a percentage of the maximal contraction induced by the contractile agent in the control condition.
-
Hyperinsulinemic-Euglycemic Clamp in Rats
This in vivo technique is the gold standard for assessing insulin sensitivity and glucose metabolism.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300 g) are anesthetized with an appropriate anesthetic.
-
Indwelling catheters are surgically implanted in the right jugular vein (for infusions) and the left carotid artery (for blood sampling).
-
The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Animals are allowed to recover for 5-7 days post-surgery.
-
-
Experimental Setup:
-
Rats are fasted for 5-6 hours before the clamp procedure.
-
The jugular vein catheter is connected to a syringe pump for the infusion of insulin and glucose.
-
The carotid artery catheter is used for blood sampling.
-
-
Procedure:
-
A priming dose of human insulin is administered, followed by a constant infusion at a rate of, for example, 10 mU/kg/min to induce hyperinsulinemia.
-
Arterial blood samples (5-10 µL) are collected every 5-10 minutes to monitor blood glucose levels.
-
A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (target blood glucose level of ~100 mg/dL).
-
The clamp is typically maintained for 120 minutes once a steady-state of glucose infusion is achieved.
-
To investigate the effect of PRL-2915, the compound is administered as a bolus or continuous infusion prior to or during the clamp procedure. For instance, a 3-hour infusion of PRL-2915 at a dose of 1,500 nmol/kg/h has been used in studies.
-
-
Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is calculated and serves as an index of insulin sensitivity.
-
Arterial blood samples can also be collected for the analysis of insulin, glucagon, and other hormones.
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of SSTR2 and its antagonism by PRL-2915.
Experimental Workflows
Caption: Workflow for the aortic ring contraction assay.
Caption: Workflow for the hyperinsulinemic-euglycemic clamp in rats.
Conclusion
PRL-2915 is a valuable pharmacological tool for investigating the physiological roles of SSTR2. Its ability to selectively antagonize SSTR2 has been shown to modulate the secretion of key metabolic hormones, highlighting its potential for further investigation in the context of diabetes and other metabolic disorders. However, the conspicuous absence of detailed, publicly accessible toxicology and safety data underscores the need for comprehensive preclinical safety evaluation before any consideration for clinical development. This guide provides a foundational understanding of PRL-2915's pharmacology and outlines key experimental methodologies to facilitate future research in this area.
PRL-2915: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of PRL-2915, a potent and selective antagonist of the human somatostatin subtype 2 receptor (hsst2). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
PRL-2915 is a synthetic cyclic octapeptide. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-L-alaninamide, cyclic (2→7)-disulfide |
| Molecular Formula | C₅₉H₇₁ClN₁₂O₈S₂ |
| Molecular Weight | 1175.85 g/mol |
| CAS Number | 209006-18-8 |
| Appearance | White to off-white solid |
| Amino Acid Sequence | {Phe<4-Cl>}-{d-Cys}-{β-Ala<3-Py>}-{d-Trp}-Lys-{Val<3-Me>}-Cys-{2-Nal}-NH₂ (Disulfide bond between Cys² and Cys⁷) |
Pharmacological Properties
PRL-2915 is a high-affinity antagonist for the human somatostatin subtype 2 receptor (hsst2), exhibiting significant selectivity over other somatostatin receptor subtypes. It also demonstrates antagonist activity at the urotensin-II receptor.
Somatostatin Receptor Binding Affinity
The binding affinity of PRL-2915 for human somatostatin receptors has been determined through competitive binding assays. The inhibition constants (Ki) are presented in the table below.
| Receptor Subtype | Ki (nM) |
| hsst1 | >1000 |
| hsst2 | 12 |
| hsst3 | 100 |
| hsst4 | 895 |
| hsst5 | 520 |
In Vitro Antagonist Activity
PRL-2915 has been shown to be a potent antagonist in a rat pituitary growth hormone in vitro assay, effectively inhibiting the action of somatostatin.
| Assay | IC₅₀ (nM) |
| Rat Pituitary Growth Hormone Antagonist Assay (vs. Somatostatin-14) | 1.8 |
Urotensin-II Receptor Activity
PRL-2915 dose-dependently blocks human urotensin-II-induced tonic contractions in isolated rat aortic rings, indicating its antagonist activity at the urotensin-II receptor.
Signaling Pathways
Somatostatin Receptor Subtype 2 (SSTR2) Signaling
PRL-2915 acts as an antagonist at the SSTR2, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand somatostatin, SSTR2 initiates a signaling cascade that leads to various cellular responses. As an antagonist, PRL-2915 blocks these downstream effects. The canonical SSTR2 signaling pathway is depicted below.
Caption: SSTR2 Signaling Pathway and Point of Inhibition by PRL-2915.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of PRL-2915.
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like PRL-2915 for somatostatin receptors.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (a specific amount of protein, e.g., 20-40 µg).
-
A fixed concentration of the radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) at a concentration close to its Kd.
-
Varying concentrations of the unlabeled test compound (PRL-2915).
-
For determining non-specific binding, add a high concentration of unlabeled somatostatin.
-
Bring the final volume to a fixed amount (e.g., 250 µL) with binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Rat Aortic Ring Contraction Assay
This protocol describes the general methodology to assess the antagonist effect of a compound like PRL-2915 on urotensin-II-induced vasoconstriction in isolated rat aortic rings.
Caption: Experimental Workflow for Rat Aortic Ring Contraction Assay.
Detailed Steps:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Remove the surrounding connective and adipose tissues under a dissecting microscope.
-
Cut the aorta into rings of approximately 2-3 mm in width. The endothelium may be removed by gently rubbing the luminal surface with a wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate for at least 60-90 minutes, with periodic washing with fresh buffer.
-
-
Experimental Procedure:
-
After equilibration, test the viability of the rings by inducing a contraction with a standard agent like potassium chloride (KCl).
-
Wash the rings and allow them to return to baseline tension.
-
Incubate the aortic rings with either the vehicle (control) or a specific concentration of PRL-2915 for a predetermined period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve for urotensin-II by adding it to the organ bath in increasing concentrations and recording the steady-state contraction at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the mean contractile response against the logarithm of the agonist concentration to generate concentration-response curves.
-
Compare the concentration-response curves in the presence and absence of PRL-2915 to determine the nature and potency of the antagonism.
-
Conclusion
PRL-2915 is a valuable research tool for investigating the physiological and pathophysiological roles of the somatostatin subtype 2 receptor and the urotensin-II receptor. Its high affinity and selectivity for hsst2 make it a suitable probe for studying the downstream signaling and functional consequences of SSTR2 blockade. The detailed protocols provided in this guide offer a foundation for the design and execution of experiments utilizing this potent antagonist.
The Discovery and History of PRL-2915: A Technical Overview
Introduction
PRL-2915 is a potent and selective antagonist of the human somatostatin receptor subtype 2 (hsst2). Its discovery has provided a valuable pharmacological tool for researchers investigating the physiological roles of the sst2 receptor and its endogenous ligand, somatostatin. This document serves as an in-depth technical guide, detailing the history, discovery, and experimental characterization of PRL-2915. It is intended for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
PRL-2915 was first described in a 1999 publication by Hocart and colleagues in the Journal of Medicinal Chemistry. The research focused on the synthesis and biological evaluation of a series of cyclic disulfide antagonists of somatostatin. The primary goal was to develop potent and selective ligands for the five known somatostatin receptor subtypes. Through systematic structure-activity relationship (SAR) studies, the researchers identified a series of compounds with high affinity for the hsst2 receptor.
Quantitative Data Summary
The key quantitative measure of PRL-2915's potency is its binding affinity (Ki) for the human sst2 receptor. This was determined through competitive binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| PRL-2915 | hsst2 | 12 |
Experimental Protocols
Radioligand Binding Assay for hsst2
The binding affinity of PRL-2915 for the human sst2 receptor was determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods described in the field.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor.
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Non-specific binding control: Unlabeled Somatostatin-14 (1 µM)
-
PRL-2915 at various concentrations
-
Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and aprotinin (20 µg/ml)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell membranes expressing hsst2 were incubated with the radioligand and varying concentrations of the unlabeled competitor, PRL-2915.
-
The incubation was carried out in the binding buffer at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
The concentration of PRL-2915 that inhibited 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application in Urotensin-II Signaling Research
A significant application of PRL-2915 has been in the study of the urotensin-II (U-II) signaling pathway. In 2002, Rossowski and colleagues published a study in the European Journal of Pharmacology demonstrating that human urotensin-II-induced contractions in rat aortic rings could be inhibited by somatostatin receptor antagonists. This suggested a functional interaction or cross-talk between the somatostatin and urotensin systems.
Rat Aortic Ring Contraction Assay
This ex vivo experiment is a classic pharmacological preparation to study the effects of vasoactive compounds.
Materials:
-
Thoracic aortas from male Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Human urotensin-II
-
PRL-2915
-
Organ bath system with isometric force transducers.
Procedure:
-
Male Sprague-Dawley rats were euthanized, and the thoracic aorta was carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta was cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.
-
The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
The rings were allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g).
-
After equilibration, the rings were contracted with a submaximal concentration of human urotensin-II.
-
Once a stable contraction was achieved, PRL-2915 was added cumulatively to the organ bath to assess its inhibitory effect.
-
The relaxation induced by PRL-2915 was measured and expressed as a percentage of the initial contraction induced by urotensin-II.
Conclusion
PRL-2915 has proven to be a cornerstone tool in the study of the sst2 receptor. Its high potency and selectivity have enabled researchers to dissect the physiological and pathological roles of this receptor with greater precision. Furthermore, its use in investigating the urotensin-II system has opened up new avenues for understanding the complex interplay between different G-protein coupled receptor signaling pathways. The foundational research on PRL-2915 has paved the way for the development of other selective somatostatin receptor ligands and continues to be a reference point in the field of peptide receptor pharmacology.
PRL-2915: A Technical Guide to its Binding Affinity and Kinetics at the Somatostatin Receptor Subtype 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRL-2915 is a potent and selective antagonist for the human somatostatin receptor subtype 2 (sst2). As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a critical target in neuroendocrine tumors and other pathological conditions. Understanding the binding characteristics of antagonists like PRL-2915 is paramount for the development of novel therapeutics and diagnostic agents. This technical guide provides a comprehensive overview of the binding affinity and kinetics of PRL-2915, detailed experimental protocols, and a visualization of the associated signaling pathways.
Binding Affinity and Kinetics of PRL-2915
PRL-2915 exhibits a high binding affinity for the human somatostatin receptor subtype 2. The equilibrium dissociation constant (Ki) has been determined to be 12 nM. This potent antagonism is also selective, with PRL-2915 showing significantly lower affinity for other somatostatin receptor subtypes.
While the equilibrium binding affinity (Ki) is well-documented, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for PRL-2915 are not extensively reported in publicly available literature. These parameters are crucial for a complete understanding of the drug-receptor interaction, influencing the duration of action and the potential for non-equilibrium effects.
| Parameter | Receptor | Value | Notes |
| K_i_ | Human sst2 | 12 nM | Equilibrium Dissociation Constant |
| Selectivity | sst2 over sst3 | High | - |
| Selectivity | sst2 over sst5 | High | - |
| k_on_ | Human sst2 | Not Reported | Association Rate Constant |
| k_off_ | Human sst2 | Not Reported | Dissociation Rate Constant |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (K_i_)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of PRL-2915 for the sst2 receptor.
Materials:
-
Cell membranes expressing the human sst2 receptor.
-
Radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).
-
PRL-2915 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of PRL-2915 in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the serially diluted PRL-2915 to the wells.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled sst2 ligand.
-
Calculate the specific binding at each concentration of PRL-2915 by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the K_i_ value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
In Vitro Antagonist Assay: Inhibition of Growth Hormone (GH) Release
This protocol describes a functional assay to measure the antagonistic activity of PRL-2915 by quantifying its ability to inhibit somatostatin-induced suppression of growth hormone release from pituitary cells.
Materials:
-
Rat pituitary cells (e.g., primary culture or a suitable cell line like GH3 or GH4C1).
-
Culture medium (e.g., DMEM with appropriate supplements).
-
Somatostatin-14 (agonist).
-
PRL-2915.
-
Growth Hormone (GH) ELISA kit.
Procedure:
-
Plate pituitary cells in a multi-well plate and culture until they adhere.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of PRL-2915 for a defined period (e.g., 30 minutes).
-
Add a fixed, sub-maximal concentration of somatostatin-14 to the wells (except for the basal control).
-
Incubate for a further period (e.g., 2-4 hours) to allow for GH release.
-
Collect the culture supernatant from each well.
-
Measure the concentration of GH in the supernatant using a specific ELISA kit.
-
Determine the percentage of inhibition of the somatostatin effect at each concentration of PRL-2915.
-
Plot the concentration-response curve and determine the IC₅₀ value for PRL-2915.
GH Release Inhibition Assay Workflow
Signaling Pathways
PRL-2915 acts as an antagonist at the sst2 receptor, thereby blocking the downstream signaling cascades typically initiated by the binding of the endogenous ligand, somatostatin. The sst2 receptor is a Gi/o-coupled GPCR, and its activation leads to several inhibitory cellular responses.
Upon agonist binding, the sst2 receptor activates inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of ion channels, leading to an influx of K⁺ (hyperpolarization) and an inhibition of Ca²⁺ influx. These events collectively contribute to the inhibition of hormone secretion and cell proliferation.
The signaling cascade also involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling molecules, including those in the MAPK/ERK and PI3K/Akt pathways, further contributing to the anti-proliferative effects of sst2 activation. As an antagonist, PRL-2915 prevents these signaling events from occurring in response to somatostatin.
SST2 Receptor Signaling Pathway
In Vitro Characterization of PRL-2915: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro pharmacological characteristics of PRL-2915, a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2). The information presented herein is intended to support further research and drug development efforts centered on this compound.
Quantitative Data Summary
The binding affinities and functional potency of PRL-2915 have been determined through various in vitro assays. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: Binding Affinity (Ki) of PRL-2915 for Human Somatostatin Receptors [1][2]
| Receptor Subtype | Ki (nM) |
| hSSTR2 | 12 |
| hSSTR3 | 100 |
| hSSTR5 | 520 |
| hSSTR4 | 895 |
| hSSTR1 | >1000 |
Table 2: Functional Antagonist Activity of PRL-2915 [1]
| Assay | Target | IC50 (nM) |
| Rat Antagonist Bioassay vs. Somatostatin | SSTR2 | 1.8 |
Table 3: Off-Target Binding Affinity of PRL-2915 [1]
| Receptor | Ki (nM) |
| Rat Urotensin II Receptor | 293 |
| Human Urotensin II Receptor | 562 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of PRL-2915.
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for somatostatin receptors.
Objective: To determine the binding affinity of PRL-2915 for human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell membranes prepared from cell lines expressing individual human somatostatin receptor subtypes.
-
Radioligand (e.g., [125I]-Tyr11-Somatostatin-14).
-
PRL-2915 (or other competing ligand).
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of radioligand.
-
Increasing concentrations of the unlabeled competitor (PRL-2915). For determining non-specific binding, a high concentration of unlabeled somatostatin is used.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
This ex vivo functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Objective: To evaluate the functional antagonist activity of PRL-2915 against human urotensin II-induced vascular contraction.
Materials:
-
Thoracic aorta from a rat.
-
Krebs-Henseleit (KH) buffer (containing NaCl, KCl, MgSO₄, KH₂PO₄, NaHCO₃, glucose, and CaCl₂), gassed with 95% O₂/5% CO₂.
-
Human urotensin II (agonist).
-
PRL-2915 (antagonist).
-
Organ bath system with isometric force transducers.
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and fatty tissues and cut it into rings of approximately 2-4 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing KH buffer maintained at 37°C and continuously gassed with 95% O₂/5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: Allow the rings to equilibrate for a period of 60-90 minutes under a resting tension. During this time, the KH buffer is changed periodically.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Antagonist Incubation: After a washout period, incubate the aortic rings with varying concentrations of PRL-2915 for a defined period (e.g., 30 minutes).
-
Agonist Challenge: While the antagonist is present, add a fixed concentration of human urotensin II to induce a contractile response.
-
Data Recording and Analysis: Record the tension developed in response to the agonist in the presence and absence of the antagonist. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced contraction. The IC50 value, the concentration of the antagonist that produces 50% of its maximal inhibition, is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the SSTR2 signaling pathway antagonized by PRL-2915 and the general workflow of a competitive binding assay.
Caption: SSTR2 signaling pathway antagonized by PRL-2915.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
In-Depth Technical Guide: PRL-2915 (CAS No. 209006-18-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
PRL-2915 is a potent and selective synthetic peptide antagonist of the human somatostatin receptor subtype 2 (hsst2). Its systematic chemical name is L-Alaninamide, 4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-, cyclic (2→7)-disulfide.[1] It is a cyclic disulfide octapeptide analogue of somatostatin.
| Property | Value | Source |
| CAS Number | 209006-18-8 | [1] |
| Molecular Formula | C₅₉H₇₁ClN₁₂O₈S₂ | [1] |
| Molecular Weight | 1175.85 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (LCMS) | ≥99% | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2][3] |
Mechanism of Action and Pharmacological Profile
PRL-2915 functions as a competitive antagonist at the human somatostatin receptor subtype 2 (hsst2), exhibiting high binding affinity. It demonstrates selectivity for hsst2 over other somatostatin receptor subtypes and the urotensin II receptor.
Binding Affinity Data
The following table summarizes the binding affinities (Ki) of PRL-2915 for various human somatostatin receptor subtypes and the urotensin II receptor.
| Receptor Subtype | Ki (nM) | Source |
| hsst1 | >1000 | [4] |
| hsst2 | 12 | [3][4][5] |
| hsst3 | 100 | [4] |
| hsst4 | 895 | [4] |
| hsst5 | 520 | [4] |
| rat urotensin II receptor | 293 | [4] |
| human urotensin II receptor | 562 | [4] |
Functional Activity
In functional assays, PRL-2915 has been shown to dose-dependently block the tonic contractions induced by human urotensin II in rat aortic rings, with an IC50 of 1.8 nM in a rat antagonist bioassay versus somatostatin.[4] This suggests that PRL-2915 can effectively antagonize the physiological effects mediated by sst2 activation. The compound displayed no agonist activity when tested alone at concentrations up to 10 µM.
Signaling Pathways
As an antagonist, PRL-2915 blocks the downstream signaling cascades initiated by the activation of the sst2 receptor. Understanding these pathways is crucial for elucidating its mechanism of action.
Somatostatin Receptor 2 (sst2) Signaling Pathway
The sst2 receptor is a G-protein coupled receptor (GPCR). Its activation by somatostatin or other agonists typically leads to inhibitory cellular responses. PRL-2915 prevents these signaling events from occurring.
References
- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRL 2915
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of PRL 2915, a potent human somatostatin subtype 2 receptor (hsst2) antagonist. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in research applications.
Compound Information
| Property | Value |
| Molecular Weight | 1175.85 g/mol |
| Formula | C₅₉H₇₁ClN₁₂O₈S₂ |
| CAS Number | 209006-18-8 |
| Appearance | White to off-white solid |
Storage Conditions
Proper storage of this compound is essential to maintain its integrity and activity over time. The recommended storage conditions for both the solid powder and stock solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -80°C | 2 years | Sealed, away from moisture. |
| -20°C | 1 year | Sealed, away from moisture. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |
Solution Preparation
3.1. Stock Solution Preparation (In Vitro)
The primary solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Solubility Data:
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 85.04 mM | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1][2] |
Protocol:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
To prepare a 10 mM stock solution, add 0.0850 mL of DMSO to 1 mg of this compound.
-
Vortex the mixture to facilitate dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.[2] For enhanced solubility, the tube can be warmed to 37°C and shaken in the ultrasonic bath.[2]
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Stock Solution Dilution Table:
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 0.8504 mL | 4.2522 mL | 8.5045 mL |
| 5 mM | 0.1701 mL | 0.8504 mL | 1.7009 mL |
| 10 mM | 0.0850 mL | 0.4252 mL | 0.8504 mL |
3.2. Working Solution Preparation (In Vivo)
For in vivo applications, two primary protocols are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL.
Protocol 1: Aqueous Formulation
This formulation is suitable for general in vivo studies.
Formulation Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Steps (for 1 mL):
-
Start with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[1]
Protocol 2: Oil-Based Formulation
This formulation may be considered for studies requiring sustained release, but caution is advised for dosing periods exceeding two weeks.[1]
Formulation Composition:
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Preparation Steps (for 1 mL):
-
Begin with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil to the DMSO stock solution.
-
Mix thoroughly until a clear, homogeneous solution is achieved.[1]
Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound preparation.
This compound functions as a potent antagonist of the human somatostatin subtype 2 receptor (hsst2), exhibiting a Ki of 12 nM.[1][2] Its mechanism of action involves blocking the binding of somatostatin to this receptor, thereby inhibiting downstream signaling pathways.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for PRL-2915 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRL-2915 is a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2), a G protein-coupled receptor involved in a variety of physiological processes.[1][2][3][4][5][6][7] Somatostatin receptors, including SSTR2, are expressed in the central nervous system and have been implicated in neuromodulatory signaling.[1][8] Notably, SSTR2 activation in cortical neurons has been shown to contribute to neurodegeneration following ischemic events, suggesting that antagonism of this receptor could be a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease.[1][9]
These application notes provide detailed protocols for the administration of PRL-2915 in rodent models to investigate its potential therapeutic effects on cognitive function and Alzheimer's disease-related pathologies. The protocols are based on methodologies from studies using SSTR2 antagonists and established animal models of neurodegeneration.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the effects of PRL-2915 in animal models of Alzheimer's disease. The following table summarizes relevant data from studies using PRL-2915 in other contexts and highlights the potential for SSTR2 antagonism in neuroprotection.
| Animal Model | Compound | Administration Route & Dosage | Key Findings | Reference |
| C57BL/6JRj Mice | PRL-2915 | Oral, 50 mg/kg | In combination with a DPP-4 inhibitor, significantly improved blood glucose levels. | |
| Male Sprague-Dawley Rats | PRL-2915 | Not specified (in vitro bath application, 0.3-30 nM) | Dose-dependently blocked urotensin II-induced tonic contractions of aortic rings. | [6] |
| Perfused Mouse Small Intestine | PRL-2915 | Intra-arterial infusion | Increased GLP-1 and somatostatin secretion. | |
| Male Sprague-Dawley Rats | BIM-23627 (SSTR2 antagonist) | Intracerebroventricular | Prevented internalization of SSTR2 in cerebrocortical neurons adjacent to an infarct. | [1][9] |
| SSTR2-deficient mice | - | - | Exhibited a 40% reduction in infarct size after permanent distal middle cerebral artery occlusion. | [1] |
Experimental Protocols
Protocol 1: Evaluation of PRL-2915 on Cognitive Function in a Mouse Model of Alzheimer's Disease
This protocol is adapted from established methods for inducing Alzheimer's-like pathology and assessing cognitive deficits in mice.
1. Animal Model:
-
Species: C57BL/6J mice (or a transgenic model such as APP/PS1).
-
Age: 8-10 weeks at the start of the experiment.
-
Housing: Group-housed (3-5 animals per cage) with a 12:12-h light/dark cycle and ad libitum access to food and water.
2. Induction of Alzheimer's-like Pathology (Non-transgenic model):
-
Induce sporadic Alzheimer's disease-like pathology via intracerebroventricular (ICV) injection of streptozotocin (STZ), which mimics many pathophysiological aspects of sporadic AD.[4]
3. PRL-2915 Formulation and Administration:
-
Formulation (for oral administration): Prepare a suspension of PRL-2915 in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosage: Based on previous studies with oral administration of other compounds in mice, a starting dose of 50 mg/kg can be used. Dose-response studies are recommended.
-
Administration: Administer daily via oral gavage for a period of 4-8 weeks.
4. Behavioral Testing (Cognitive Assessment):
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
Contextual Fear Conditioning: To assess fear-associated learning and memory.
-
Training: Place the mouse in a conditioning chamber and deliver a mild foot shock paired with an auditory cue.
-
Testing: 24 hours later, return the mouse to the same chamber (context) and a different chamber with the auditory cue, and measure freezing behavior.
-
5. Biochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques and hyperphosphorylated tau.
-
ELISA: Quantify levels of amyloid-beta 40/42 and inflammatory markers in brain homogenates.
Protocol 2: Investigation of Neuroprotective Effects of PRL-2915 in a Rat Model of Focal Ischemia
This protocol is designed to assess the potential of PRL-2915 to mitigate neuronal damage in a model that has been shown to involve SSTR2 activation.[1]
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Single-housed after surgery with a 12:12-h light/dark cycle and ad libitum access to food and water.
2. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
3. PRL-2915 Formulation and Administration:
-
Formulation (for intravenous or intraperitoneal injection): Dissolve PRL-2915 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Dosage: A starting dose of 10 mg/kg can be administered.
-
Administration: Administer as a single dose either immediately before or after the MCAO procedure.
4. Assessment of Infarct Volume:
-
24 hours after MCAO, euthanize the animals and section the brains.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
5. Immunohistochemical Analysis:
-
Stain brain sections for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of PRL-2915 in a neuron.
Caption: General experimental workflow for evaluating PRL-2915.
References
- 1. Somatostatin receptor 2 is activated in cortical neurons and contributes to neurodegeneration after focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. webapp.leal.health [webapp.leal.health]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PRL-2915 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRL-2915 is a potent and selective antagonist of the human somatostatin receptor subtype 2 (SSTR2), a member of the G protein-coupled receptor family.[1][2] With a binding affinity (Ki) of 12 nM for the human SSTR2, PRL-2915 serves as a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular contexts.[1][2] Somatostatin receptors are known to modulate a variety of cellular processes, including hormone secretion, neurotransmission, and cell proliferation.[3][4] The inhibitory effects of somatostatin are primarily mediated through these receptors, and their expression is often altered in disease states, particularly in neuroendocrine tumors.[3][4] As an antagonist, PRL-2915 blocks the canonical signaling pathways initiated by the binding of somatostatin or its agonists to SSTR2, thereby preventing the downstream cellular responses.[5] These application notes provide a comprehensive guide for the use of PRL-2915 in cell culture, including recommended dosage, experimental protocols, and an overview of the SSTR2 signaling pathway.
Data Presentation
The following table summarizes the available quantitative data for PRL-2915, providing a basis for determining the appropriate dosage in cell culture experiments.
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 12 nM | Human SSTR2 | [1][2] |
| IC50 (Functional Antagonism) | 1.8 nM | Rat pituitary growth hormone assay (vs. somatostatin-14) | |
| Effective Concentration | 0.3 - 30 nM | Rat aortic rings (inhibition of urotensin II-induced contraction) | [1] |
Recommended PRL-2915 Dosage for Cell Culture
Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro cell culture experiments. The optimal concentration will be cell-type specific and depend on the expression level of SSTR2 and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of PRL-2915 Stock and Working Solutions
Materials:
-
PRL-2915 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
PRL-2915 is soluble in DMSO at concentrations up to 100 mg/mL (85.04 mM).[1]
-
To prepare a 10 mM stock solution, dissolve 1.18 mg of PRL-2915 powder (MW: 1175.85 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If needed, brief sonication or warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare intermediate dilutions of the stock solution in sterile DMSO or complete cell culture medium as needed.
-
For the final working concentrations, dilute the stock or intermediate solutions in complete cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Protocol 2: Determination of Optimal Dosage using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines a general procedure to determine the effect of PRL-2915 on cell viability and to identify the optimal working concentration.
Materials:
-
Cells of interest seeded in a 96-well plate
-
PRL-2915 working solutions (prepared as in Protocol 1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of PRL-2915 (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest PRL-2915 concentration.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Cell Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Normalize the absorbance of the treated wells to the vehicle control.
-
Plot the cell viability (%) against the log of the PRL-2915 concentration to generate a dose-response curve. This will help determine the optimal non-toxic concentration for subsequent functional assays.
-
Signaling Pathways and Visualizations
SSTR2 Signaling Pathway
The somatostatin receptor 2 (SSTR2) is a G protein-coupled receptor that, upon binding to its endogenous ligand somatostatin, initiates a cascade of intracellular signaling events. These pathways are predominantly inhibitory in nature. Activation of SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] It can also modulate ion channels, leading to a decrease in intracellular calcium concentrations.[2] Furthermore, SSTR2 activation can stimulate protein tyrosine phosphatases such as SHP-1 and SHP-2, which in turn can influence downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, ultimately impacting cell proliferation, apoptosis, and hormone secretion.[6][7] PRL-2915, as a competitive antagonist, binds to SSTR2 and prevents the binding of somatostatin or its agonists, thereby blocking the initiation of these downstream signaling events.
Caption: SSTR2 signaling pathway and the antagonistic action of PRL-2915.
Experimental Workflow for Optimal Dosage Determination
The following diagram illustrates a logical workflow for determining the optimal dosage of PRL-2915 for cell culture experiments.
Caption: Workflow for determining the optimal PRL-2915 dosage.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 6. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Studying Urotensin II-Induced Contractions with PRL-2915
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoconstrictor peptide that plays a significant role in cardiovascular regulation. Its effects are mediated through the G protein-coupled urotensin II receptor (UT receptor), making this signaling pathway a key target for research in cardiovascular diseases.[1] PRL-2915, a known somatostatin receptor subtype 2 (sst2) antagonist, has been identified as an inhibitor of U-II-induced contractions, suggesting a potential cross-reactivity or interaction between the somatostatin and urotensin systems.[2] These application notes provide detailed protocols and data for utilizing PRL-2915 as a tool to investigate the physiological and pathological effects of the U-II system.
Data Presentation
The following table summarizes the binding affinities and functional antagonism of PRL-2915.
| Ligand | Receptor | Parameter | Value | Reference |
| PRL-2915 | Human sst2 | Ki | 12 nM | [3][4] |
| PRL-2915 | Human sst3 | Ki | 100 nM | [4] |
| PRL-2915 | Human sst5 | Ki | 520 nM | [4] |
| PRL-2915 | Human sst4 | Ki | 895 nM | [4] |
| PRL-2915 | Human sst1 | Ki | >1000 nM | [4] |
| PRL-2915 | Rat urotensin II receptor | Ki | 293 nM | [4] |
| PRL-2915 | Human urotensin II receptor | Ki | 562 nM | [3][4] |
| PRL-2915 | Rat antagonist bioassay vs. somatostatin | IC50 | 1.8 nM | [4] |
| PRL-2915 | Inhibition of human U-II-induced tonic contractions of rat aortic rings | Concentration Range | 0.3-30 nM | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the Urotensin II receptor and the Somatostatin receptor 2.
Figure 1: Urotensin II Receptor Signaling Pathway.
Figure 2: Somatostatin Receptor 2 (sst2) Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Rat Aortic Ring Contraction Assay
This protocol details the methodology for assessing the inhibitory effect of PRL-2915 on urotensin II-induced contractions in isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Urotensin II (human)
-
PRL-2915
-
Phenylephrine
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a male Wistar rat by cervical dislocation.[5]
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 4 mm in width.[6]
-
(Optional) To remove the endothelium, gently rub the luminal surface with a fine wire or wooden stick.[6]
-
-
Experimental Setup:
-
Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[6]
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply an optimal resting tension of 2 g and allow the tissues to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15 minutes.
-
-
Viability and Contractility Check:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to check for tissue viability and contractile capacity.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Antagonist Incubation:
-
Pre-incubate the aortic rings with PRL-2915 at desired concentrations (e.g., 0.3, 1, 3, 10, 30 nM) for 30 minutes.[3] For control rings, add the vehicle (e.g., DMSO) at the same final concentration.
-
-
Urotensin II-Induced Contraction:
-
Generate a cumulative concentration-response curve for urotensin II (e.g., 10⁻¹⁰ to 10⁻⁶ M) in the presence and absence of PRL-2915.
-
Record the maximal contraction induced by each concentration of U-II.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).
-
Calculate the EC50 values for urotensin II in the absence and presence of different concentrations of PRL-2915.
-
A rightward shift in the concentration-response curve for urotensin II in the presence of PRL-2915 indicates competitive antagonism.
-
Figure 3: Experimental Workflow for Aortic Ring Contraction Assay.
Protocol 2: Calcium Mobilization Assay in Vascular Smooth Muscle Cells
This protocol outlines a method to investigate the effect of PRL-2915 on urotensin II-induced intracellular calcium mobilization in cultured rat aortic smooth muscle cells (RASMCs).
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Urotensin II (human)
-
PRL-2915
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture:
-
Culture RASMCs in appropriate medium until they reach 80-90% confluency.
-
Seed the cells onto black-walled, clear-bottom 96-well plates for plate reader assays or onto glass coverslips for microscopy.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 15-30 minutes.
-
-
Antagonist Incubation:
-
Pre-incubate the cells with various concentrations of PRL-2915 or vehicle for 20-30 minutes at room temperature.
-
-
Measurement of Calcium Response:
-
Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
-
Stimulate the cells with a specific concentration of urotensin II (e.g., EC80 concentration determined from a prior dose-response experiment).
-
Record the change in fluorescence ratio over time to measure the intracellular calcium transient.
-
-
Data Analysis:
-
Quantify the peak increase in the fluorescence ratio in response to U-II stimulation.
-
Compare the calcium response in cells pre-treated with PRL-2915 to the control (vehicle-treated) cells.
-
Generate a dose-response curve for the inhibitory effect of PRL-2915 on U-II-induced calcium mobilization and calculate the IC50 value.
-
Conclusion
PRL-2915 serves as a valuable pharmacological tool for investigating the urotensin II system. Its ability to antagonize U-II-induced vascular contraction allows for the elucidation of the role of U-II in both physiological and pathophysiological contexts. The provided protocols offer a framework for researchers to study the intricate interplay between the somatostatin and urotensin signaling pathways in cardiovascular function.
References
- 1. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. reprocell.com [reprocell.com]
Application Notes & Protocols: Techniques for Measuring PRL-2915 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methodologies used to quantify the receptor occupancy of PRL-2915, a novel therapeutic candidate. Understanding the degree to which PRL-2915 binds to its target receptor is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring therapeutic efficacy.[1][2][3][4] The following sections detail several key in vitro and in vivo techniques, complete with experimental protocols and data interpretation guidelines.
Receptor occupancy (RO) assays are designed to quantify the binding of a therapeutic drug to its target on the cell surface.[5] This information is critical for confirming target engagement and understanding the relationship between drug concentration and its biological effect.[1][3]
In Vitro Receptor Binding Assays
In vitro binding assays are fundamental for characterizing the affinity of PRL-2915 for its receptor.[6] These assays are typically performed using cell membranes or purified receptors.
1.1. Saturation Binding Assays
Saturation binding assays are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled version of PRL-2915.[6][7]
Experimental Protocol:
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the target receptor for PRL-2915.
-
Incubation: Incubate a fixed amount of cell membrane preparation with increasing concentrations of radiolabeled PRL-2915.
-
Determination of Non-Specific Binding: In a parallel set of experiments, include a high concentration of unlabeled PRL-2915 to saturate the receptors and measure non-specific binding.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of radiolabeled PRL-2915 to determine Kd and Bmax.[7]
1.2. Competition Binding Assays
Competition binding assays measure the affinity of unlabeled PRL-2915 by its ability to compete with a radioligand of known high affinity for the receptor.[6][8] This yields the IC50 value, which can be converted to the inhibition constant (Ki).
Experimental Protocol:
-
Preparation of Membranes: Use the same membrane preparation as in the saturation binding assay.
-
Incubation: Incubate the membranes with a fixed concentration of a known radioligand and varying concentrations of unlabeled PRL-2915.
-
Separation and Quantification: Follow the same procedure as for saturation binding assays to separate bound and free radioligand and quantify radioactivity.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of PRL-2915 to determine the IC50.
Data Presentation: In Vitro Binding Parameters for PRL-2915
| Assay Type | Parameter | Value | Units |
| Saturation Binding | Kd | [Example Value: 2.5] | nM |
| Saturation Binding | Bmax | [Example Value: 1500] | fmol/mg protein |
| Competition Binding | IC50 | [Example Value: 5.8] | nM |
| Competition Binding | Ki | [Example Value: 3.2] | nM |
Hypothetical GPCR Signaling Pathway for PRL-2915 Target
Caption: Hypothetical GPCR signaling pathway modulated by PRL-2915.
In Vivo Receptor Occupancy
In vivo methods are essential for determining the relationship between the dose of PRL-2915 and the extent of receptor binding in a living organism.[2][9]
2.1. Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can measure receptor occupancy in the brain and other tissues.[10][11][12][13] It requires a suitable radiolabeled tracer for the target receptor.
Experimental Protocol:
-
Baseline Scan: A baseline PET scan is performed after administering a radiolabeled tracer to determine its uptake in receptor-rich regions.[10]
-
Drug Administration: The subject is then dosed with PRL-2915.
-
Post-Drug Scan: A second PET scan is conducted after PRL-2915 administration to measure the reduced uptake of the tracer due to competition.[10]
-
Data Analysis: Receptor occupancy is calculated based on the reduction in specific tracer uptake between the baseline and post-drug scans.[10]
Workflow for PET Imaging Receptor Occupancy Study
Caption: Workflow for a PET imaging receptor occupancy study.
2.2. Ex Vivo Autoradiography/Binding
This technique involves administering PRL-2915 to an animal, followed by tissue harvesting and subsequent measurement of receptor occupancy ex vivo.[2]
Experimental Protocol:
-
Drug Administration: Dose animals with varying concentrations of PRL-2915.
-
Tissue Harvesting: At the time of expected peak drug levels, euthanize the animals and harvest the target tissues.[2]
-
Tissue Sectioning: Prepare thin tissue sections using a cryostat.
-
Radioligand Incubation: Incubate the sections with a radioligand for the target receptor.
-
Autoradiography: Expose the sections to a film or phosphor imaging screen to visualize the distribution of the radioligand.
-
Data Analysis: Quantify the reduction in radioligand binding in the tissues from drug-treated animals compared to vehicle-treated controls to determine receptor occupancy.
Data Presentation: In Vivo Receptor Occupancy of PRL-2915
| Dose of PRL-2915 (mg/kg) | Plasma Concentration (ng/mL) | Receptor Occupancy (%) |
| 0.1 | 15 | 25 |
| 0.3 | 48 | 52 |
| 1.0 | 160 | 85 |
| 3.0 | 450 | 95 |
Flow Cytometry-Based Receptor Occupancy Assays
Flow cytometry is a powerful tool for measuring receptor occupancy on the surface of intact cells, particularly for antibody-based therapeutics or when working with heterogeneous cell populations like blood samples.[3][14][15][16]
3.1. Competitive Binding Assay
This assay measures the number of free (unoccupied) receptors.[1][17]
Experimental Protocol:
-
Sample Collection: Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs).
-
Incubation with Labeled Antibody: Incubate the cells with a fluorescently labeled antibody that competes with PRL-2915 for binding to the same receptor epitope.
-
Staining for Cell Markers: Use other fluorescently labeled antibodies to identify specific cell populations of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity of the competing antibody will be inversely proportional to the receptor occupancy of PRL-2915.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the mean fluorescence intensity (MFI) of the competing antibody in treated samples to that in untreated or baseline samples.
3.2. Non-Competitive Binding Assay
This method is used to measure the total number of receptors, which can be useful for assessing receptor internalization or shedding.[1][5]
Experimental Protocol:
-
Sample Collection: As above.
-
Incubation with Non-Competing Antibody: Incubate cells with a fluorescently labeled antibody that binds to a different epitope on the receptor than PRL-2915.
-
Staining and Analysis: Follow the same subsequent steps as in the competitive binding assay. The MFI of the non-competing antibody will provide a measure of the total receptor expression.[17]
Logical Flow for Flow Cytometry RO Assay Selection
Caption: Decision tree for selecting a flow cytometry RO assay.
References
- 1. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medpace.com [medpace.com]
- 4. td2inc.com [td2inc.com]
- 5. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging for receptor occupancy: meditations on calculation and simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of receptor occupancy assays by flow cytometry in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. championsoncology.com [championsoncology.com]
- 16. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 17. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
Application of PRL-2915 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRL-2915 is a potent and selective antagonist for the human somatostatin receptor subtype 2 (SSTR2). Somatostatin receptors are widely expressed in the central nervous system, including key regions for cognitive function and emotional regulation such as the hippocampus and cerebral cortex.[1][2][3] The activation of SSTR2 by its endogenous ligand, somatostatin, typically leads to inhibitory effects on neuronal activity and neurotransmitter release.[1] As an antagonist, PRL-2915 blocks these effects, making it a valuable tool for investigating the role of SSTR2 signaling in various neurological processes and as a potential therapeutic agent for conditions associated with SSTR2 dysregulation.
This document provides detailed application notes and experimental protocols for the use of PRL-2915 in neuroscience research.
Quantitative Data
The following table summarizes the binding affinity of PRL-2915 for various human somatostatin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) |
| hSSTR1 | >1000 nM |
| hSSTR2 | 12 nM |
| hSSTR3 | 100 nM |
| hSSTR4 | 895 nM |
| hSSTR5 | 520 nM |
Data sourced from publicly available information.
Signaling Pathways
Activation of SSTR2, a G-protein coupled receptor, initiates a signaling cascade that modulates neuronal function. PRL-2915, as an antagonist, blocks these downstream effects.
Caption: SSTR2 signaling pathway in a neuron.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to investigate the effect of PRL-2915 on synaptic transmission in the hippocampus.
Materials:
-
PRL-2915
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution for patch pipettes
-
Hippocampal brain slices from rodents
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the CA1 pyramidal layer using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for 5-10 minutes.
-
-
Drug Application:
-
Prepare a stock solution of PRL-2915 in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF.
-
Bath-apply PRL-2915 at a known concentration (e.g., 100 nM - 1 µM) and record synaptic activity for 10-15 minutes.
-
To study the antagonistic properties, co-apply PRL-2915 with a known SSTR2 agonist (e.g., octreotide) after establishing a baseline with the agonist alone.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of sEPSCs before, during, and after drug application using appropriate software.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Caption: Workflow for patch-clamp experiments.
In Vivo Neurotransmitter Release: Microdialysis
This protocol allows for the in vivo measurement of neurotransmitter levels in a specific brain region following the administration of PRL-2915.
Materials:
-
PRL-2915
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Ringer's solution
-
Anesthetic
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µl/min) using a syringe pump.
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1 hour using a fraction collector.
-
-
Drug Administration:
-
Administer PRL-2915 systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters (e.g., dopamine, glutamate) and their metabolites using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels.
-
Perform statistical analysis to compare neurotransmitter levels before and after PRL-2915 administration.
-
References
PRL-2915: A Potent Tool for Elucidating Somatostatin Receptor 2 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PRL-2915 is a potent and selective antagonist of the human somatostatin subtype 2 receptor (sst2), a member of the G protein-coupled receptor (GPCR) family. With a high binding affinity, PRL-2915 serves as a critical tool for investigating the diverse signaling pathways regulated by sst2 activation. These pathways are implicated in a wide range of physiological processes, including hormone secretion, cell proliferation, and neurotransmission, making sst2 a significant target for drug discovery in oncology and endocrinology.
The activation of sst2 by its endogenous ligand, somatostatin, classically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Beyond this canonical pathway, sst2 signaling can modulate other critical intracellular cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. PRL-2915, by selectively blocking these actions at sst2, allows for the precise dissection of these signaling events and the physiological consequences of their inhibition.
These application notes provide detailed protocols for utilizing PRL-2915 in key in vitro assays to study sst2 signaling, including radioligand binding assays, functional cAMP and phospho-ERK assays, and an ex vivo functional assay using rat aortic rings.
Quantitative Data
The following table summarizes the key quantitative parameters of PRL-2915.
| Parameter | Value | Receptor | Reference |
| Ki | 12 nM | Human sst2 | [2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: sst2 Signaling Pathways and Point of Inhibition by PRL-2915.
References
- 1. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Protocol for the Solubilization of PRL 2915 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of PRL 2915, a potent human somatostatin subtype 2 receptor (hsst2) antagonist, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the compound's stability and efficacy in downstream applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 1175.85 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (85.04 mM) | [1] |
| Ki for hsst2 | 12 nM | [1] |
| Storage of Stock Solution | Below -20°C for several months | [1] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
Preparation: Bring the vial of this compound powder and the DMSO to room temperature before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial DMSO Addition: Add a small volume of DMSO to the tube containing the this compound powder to create a concentrated slurry.
-
Vortexing: Vortex the tube for 30-60 seconds to facilitate initial dissolution.
-
Warming: Place the tube in a 37°C water bath or incubator for 5-10 minutes. This will aid in the dissolution process.[1]
-
Ultrasonication: Following warming, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Final Dilution: Add the remaining volume of DMSO to achieve the desired final concentration of the stock solution. Vortex briefly to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower for long-term storage.[1]
Note on Stability: Peptides containing cysteine residues, such as this compound which has a disulfide bond, may exhibit instability in DMSO over extended periods. It is recommended to prepare fresh stock solutions regularly and to minimize the time the solution is kept at room temperature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the somatostatin receptor 2 (SSTR2), which is antagonized by this compound, and the experimental workflow for dissolving the compound.
Caption: SSTR2 signaling pathway antagonized by this compound.
Caption: Experimental workflow for dissolving this compound in DMSO.
References
Troubleshooting & Optimization
Troubleshooting PRL 2915 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRL-8-53. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs) - PRL-8-53 Solubility
Q1: What is the recommended solvent for dissolving PRL-8-53 hydrochloride?
A1: The choice of solvent for PRL-8-53 hydrochloride depends on the experimental application. For in vitro studies, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are effective.[1][2][3] For applications requiring an aqueous solution, Phosphate-Buffered Saline (PBS, pH 7.2) can be used, although solubility is lower compared to organic solvents.[1][2][3]
Q2: My PRL-8-53 hydrochloride is not dissolving completely in water. What can I do?
A2: PRL-8-53 as a free base is largely insoluble in water, while the hydrochloride salt has limited water solubility.[4] If you observe incomplete dissolution in water, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 37°C (98.6°F) to increase solubility.[1][5]
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.[1][5]
-
pH Adjustment: Since PRL-8-53 is a weak base, adjusting the pH of the aqueous solution may improve solubility. However, ensure the final pH is compatible with your experimental setup.
-
Use of Co-solvents: For stock solutions, dissolving PRL-8-53 in a small amount of a water-miscible organic solvent like ethanol first, and then diluting with your aqueous medium can be effective.
Q3: Can I prepare a concentrated stock solution of PRL-8-53 hydrochloride?
A3: Yes, preparing a concentrated stock solution in an appropriate organic solvent is a common practice. This allows for the addition of a small volume to your experimental medium, minimizing the impact of the solvent on the assay. Recommended solvents for stock solutions and their approximate solubilities are summarized in the table below.
Data Presentation: Solubility of PRL-8-53 Hydrochloride
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMF (Dimethylformamide) | 30 mg/mL[1][2][3] | ~93.8 mM | Suitable for preparing high-concentration stock solutions for in vitro assays. |
| DMSO (Dimethyl Sulfoxide) | 30 mg/mL[1][2][3] | ~93.8 mM | Commonly used for cell culture experiments. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Ethanol | 30 mg/mL[1][2][3] | ~93.8 mM | A good alternative to DMSO for certain applications. |
| PBS (pH 7.2) | 10 mg/mL[1][2][3] | ~31.3 mM | Use for experiments where organic solvents are not suitable. Solubility is lower. |
| Water | Limited / Insoluble (free base)[4] | - | The hydrochloride salt has some water solubility, which can be enhanced with heat.[6] |
Molecular Weight of PRL-8-53 Hydrochloride: 319.8 g/mol
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of PRL-8-53 in a chosen solvent.[6]
-
Preparation: Add an excess amount of PRL-8-53 hydrochloride powder to a known volume of the test solvent in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of PRL-8-53 in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Reporting: Express the solubility in mg/mL or Molarity (mol/L) at the specified temperature.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.198 mg of PRL-8-53 hydrochloride powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C for long-term use.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A flowchart for troubleshooting common PRL-8-53 solubility issues.
Putative Signaling Pathways of PRL-8-53
While the exact mechanism of action for PRL-8-53 is not fully understood, it is suggested to have modulatory effects on cholinergic and dopaminergic systems.[7]
Caption: A diagram illustrating the potential influence of PRL-8-53 on cholinergic and dopaminergic pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PRL-8-53 | 51352-87-5 [chemicalbook.com]
- 4. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. PRL-8-53 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing PRL-2915 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of PRL-2915, a potent human somatostatin subtype 2 receptor (SSTR2) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is PRL-2915 and what is its primary mechanism of action?
PRL-2915 is a potent and selective antagonist for the human somatostatin subtype 2 receptor (SSTR2). Its primary mechanism of action is to block the binding of endogenous somatostatin and other SSTR2 agonists to this receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the known binding affinities of PRL-2915?
PRL-2915 exhibits high affinity for the human SSTR2. At higher concentrations, it may also interact with other somatostatin receptor subtypes and the urotensin II receptor.
Q3: What is a typical effective concentration range for PRL-2915 in in vitro experiments?
Based on available data, an effective concentration range for PRL-2915 in in vitro assays, such as blocking agonist-induced effects in rat aortic rings, is between 0.3 nM and 30 nM. However, the optimal concentration will be cell-type and assay-dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare and store PRL-2915 stock solutions?
PRL-2915 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the DMSO stock can be further diluted in appropriate vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil.
Q5: Are there any known off-target effects of PRL-2915?
While PRL-2915 is a potent SSTR2 antagonist, it has been shown to have some affinity for the urotensin II receptor at higher concentrations. Researchers should consider this potential off-target effect when designing experiments and interpreting results, especially when using concentrations significantly higher than its Ki for SSTR2.
Troubleshooting Guide
Issue 1: High variability or lack of expected antagonist effect in my in vitro assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration of PRL-2915 may be too low to effectively compete with the agonist or too high, leading to off-target effects.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a broad range (e.g., 0.1 nM to 1 µM) to identify the effective range and then narrow it down.
-
-
Possible Cause 2: Reagent Instability. PRL-2915, like many peptides, can degrade if not stored or handled properly.
-
Solution: Ensure proper storage of the compound at recommended temperatures and protect it from light. Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Possible Cause 3: Cell-Specific SSTR2 Expression and Signaling. The level of SSTR2 expression and its coupling to downstream signaling pathways can vary significantly between different cell types.
-
Solution: Confirm SSTR2 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Characterize the downstream signaling pathway of SSTR2 in your specific cell model to ensure you are measuring a relevant endpoint.
-
Issue 2: Inconsistent results in in vivo studies.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism. The route of administration and the formulation of PRL-2915 can significantly impact its bioavailability and in vivo efficacy. A related SSTR2 antagonist, PRL-2903, has been used in rodent models and may provide a reference for formulation and dosing strategies.
-
Solution: Optimize the delivery vehicle and administration route. Consider using formulations that enhance stability and bioavailability, such as those containing PEG300 and Tween-80. Conduct pharmacokinetic studies to determine the half-life and optimal dosing regimen of PRL-2915 in your animal model.
-
-
Possible Cause 2: Off-Target Effects In Vivo. At the concentrations required for in vivo efficacy, PRL-2915 might engage off-target receptors, leading to unexpected physiological effects.
-
Solution: Carefully observe animals for any unexpected phenotypes. If off-target effects are suspected, consider using a lower dose in combination with other strategies to enhance local delivery to the target tissue.
-
Quantitative Data Summary
| Parameter | Value | Species | Receptor | Reference |
| Ki | 12 nM | Human | SSTR2 | [1] |
| Effective Concentration | 0.3 - 30 nM | Rat | SSTR2 (functional assay) | [1] |
Experimental Protocols
Protocol 1: In Vitro Determination of PRL-2915 Antagonist Activity
This protocol describes a general method for determining the potency of PRL-2915 as an SSTR2 antagonist in a cell-based assay measuring a downstream signaling event (e.g., cAMP levels or ERK phosphorylation).
-
Cell Culture: Culture cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR2) in appropriate media.
-
Cell Plating: Seed cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
PRL-2915 Pre-incubation: On the day of the experiment, replace the culture medium with a serum-free medium containing varying concentrations of PRL-2915 (e.g., 0.1 nM to 1 µM). Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of an SSTR2 agonist (e.g., somatostatin-14 or a specific synthetic agonist) to the wells. The agonist concentration should be at its EC80 to ensure a robust signal.
-
Assay: After the appropriate incubation time with the agonist, lyse the cells and measure the downstream signaling response (e.g., cAMP levels using a commercial ELISA kit or ERK phosphorylation by western blot).
-
Data Analysis: Plot the agonist response as a function of the PRL-2915 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of PRL-2915.
Protocol 2: In Vivo Evaluation of PRL-2915 Efficacy (General Guideline)
This protocol provides a general framework for assessing the in vivo activity of PRL-2915 in a rodent model. Specifics will need to be optimized for the particular disease model and research question.
-
Animal Model: Utilize a relevant animal model where SSTR2 signaling plays a role in the pathophysiology.
-
PRL-2915 Formulation: Prepare the in vivo dosing solution. A potential starting point is to dissolve the DMSO stock of PRL-2915 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing: Administer PRL-2915 to the animals via an appropriate route (e.g., intraperitoneal or subcutaneous injection). The dose and frequency will need to be determined in pilot studies. A related SSTR2 antagonist, PRL-2903, has been used in rats and may serve as a starting point for dose selection.
-
Data Analysis: Compare the experimental endpoints between the vehicle-treated and PRL-2915-treated groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSTR2 Signaling Pathway and Point of PRL-2915 Antagonism.
Caption: Urotensin II Receptor Signaling Pathways.
References
PRL 2915 stability in different buffer solutions
This technical support center provides guidance on the stability of PRL-2915 in various buffer solutions for researchers, scientists, and drug development professionals. The information herein is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PRL-2915?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. A stock solution of up to 100 mg/mL in DMSO can be prepared, potentially requiring sonication to fully dissolve.[1]
Q2: How should I store the PRL-2915 stock solution?
A2: PRL-2915 stock solutions in DMSO can be stored at or below -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What factors can affect the stability of PRL-2915 in my experimental buffer?
A3: The stability of peptide-like small molecules such as PRL-2915 can be influenced by several factors, including:
-
pH of the buffer: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Buffer composition: Certain buffer components can catalyze degradation reactions.
-
Presence of enzymes: If working with biological samples, proteases or other enzymes may degrade PRL-2915.
-
Exposure to light: Photodegradation can occur with prolonged exposure to light.
-
Oxidation: The presence of oxidizing agents can affect the chemical structure.
Q4: How can I determine the stability of PRL-2915 in my specific experimental buffer?
A4: A stability study using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of PRL-2915 in your buffer. This involves incubating the compound in the buffer under your experimental conditions and monitoring its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of PRL-2915 activity in the experiment. | Degradation of PRL-2915 in the working buffer. | Perform a stability study to determine the degradation rate in your buffer (see Experimental Protocol 1). Consider preparing fresh working solutions more frequently. |
| Adsorption to container surfaces. | Use low-adsorption plasticware (e.g., siliconized tubes). Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer can also help. | |
| Inconsistent experimental results. | Inconsistent concentration of PRL-2915 due to degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the pH of your buffer is consistent between experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation of PRL-2915 in aqueous buffer. | Poor solubility of PRL-2915 in the aqueous buffer. | Ensure the final concentration of DMSO (from the stock solution) is compatible with your experimental system and helps maintain solubility. If precipitation persists, consider using a co-solvent or a different buffer system. The solubility of PRL-2915 is reported to be low in aqueous solutions. |
Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to provide a general understanding of how PRL-2915 stability might be presented. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of PRL-2915 (10 µM) in Different Buffers at 37°C over 24 Hours
| Buffer (pH) | % Remaining after 4 hours | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 95% | 88% | 75% |
| Citrate Buffer (pH 5.0) | 98% | 95% | 90% |
| Tris Buffer (pH 8.5) | 90% | 80% | 65% |
Table 2: Illustrative Effect of Temperature on PRL-2915 (10 µM) Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours |
| 4°C | >99% |
| 25°C (Room Temperature) | 92% |
| 37°C | 75% |
Experimental Protocols
Protocol 1: Basic Stability Assessment of PRL-2915 using HPLC
This protocol outlines a method to determine the stability of PRL-2915 in a specific buffer solution.
1. Reagent and Solution Preparation:
- Prepare your desired experimental buffer and adjust the pH accurately.
- Prepare a stock solution of PRL-2915 in DMSO (e.g., 10 mM).
- Prepare a working solution of PRL-2915 in your experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
2. Time-Course Incubation:
- Divide the working solution into several aliquots in separate, sealed vials, one for each time point.
- Immediately after preparation, take a sample from one vial for the "Time 0" measurement.
- Incubate the remaining vials at your desired experimental temperature (e.g., 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from incubation and store it at -80°C until analysis to halt further degradation.
3. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for peptide-like molecules.
- The mobile phase composition and gradient will need to be optimized for good separation of the PRL-2915 peak from any potential degradants.
- Use a UV detector set to a wavelength where PRL-2915 has maximum absorbance.
4. Data Analysis:
- Integrate the peak area of the PRL-2915 peak at each time point.
- Calculate the percentage of PRL-2915 remaining at each time point relative to the peak area at Time 0.
- Plot the percentage of PRL-2915 remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of PRL-2915.
Caption: Decision tree for troubleshooting PRL-2915 stability issues.
References
Interpreting Unexpected Results with PRL-2915: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving PRL-2915.
Frequently Asked Questions (FAQs)
Q1: What is PRL-2915 and what is its expected biological activity?
PRL-2915 is a potent and selective antagonist for the human somatostatin receptor subtype 2 (sst2).[1][2][3] Its primary function is to block the downstream signaling pathways activated by the natural ligand, somatostatin, or other sst2 agonists. The expected outcome of using PRL-2915 is the inhibition of sst2-mediated biological effects.
Q2: What are the known binding affinities of PRL-2915 for somatostatin receptors?
PRL-2915 exhibits the highest affinity for the sst2 receptor. Its binding affinity for other somatostatin receptor subtypes and the urotensin II receptor is significantly lower.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human sst2 | 12 nM | [1] |
| Human sst3 | 100 nM | [1] |
| Human sst5 | 520 nM | [1] |
| Human sst4 | 895 nM | [1] |
| Human sst1 | >1000 nM | [1] |
| Rat urotensin II receptor | 293 nM | [1] |
| Human urotensin II receptor | 562 nM | [1] |
Q3: What are the common downstream signaling pathways of the sst2 receptor that PRL-2915 is expected to block?
The sst2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. Activation of sst2 typically leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
-
Activation of phosphotyrosine phosphatases (PTPs): Specifically SHP-1 and SHP-2 are activated, which can modulate various signaling cascades.[2]
-
Modulation of MAPK and PI3K/AKT pathways: The effects on these pathways can be cell-type specific and may lead to either inhibition or, in some contexts, promotion of cell survival.[1]
Troubleshooting Unexpected Results
Issue 1: PRL-2915 shows agonist activity instead of antagonist activity.
| Possible Cause | Troubleshooting Steps |
| Cellular Context: In some cancer cell lines, sst2 signaling has been reported to have a pro-survival role.[1][6] Antagonizing this pathway could paradoxically inhibit growth, appearing as an "agonist" effect in a proliferation assay. | 1. Thoroughly characterize the role of sst2 in your specific cell model. Use a known sst2 agonist to confirm the receptor's function. 2. Measure downstream signaling markers (e.g., cAMP levels, phosphorylation of ERK or AKT) to confirm that PRL-2915 is indeed blocking the pathway. |
| Receptor Dimerization: Sst2 can form homodimers or heterodimers with other somatostatin receptor subtypes or other GPCRs.[7] This can alter the pharmacological response to ligands. | 1. Investigate the expression profile of other somatostatin receptor subtypes in your experimental system. 2. Consider co-treatment with antagonists for other potential receptor dimerization partners. |
| Compound Purity/Integrity: The peptide may have degraded or may be of insufficient purity. | 1. Verify the purity of your PRL-2915 stock with analytical methods like HPLC-MS. 2. Ensure proper storage conditions (sealed, away from moisture, -20°C for stock solutions) to prevent degradation.[2] |
Issue 2: Higher than expected concentrations of PRL-2915 are required to see an effect.
| Possible Cause | Troubleshooting Steps |
| High Endogenous Ligand Concentration: High levels of endogenous somatostatin in your cell culture or in vivo model can compete with PRL-2915, requiring higher antagonist concentrations. | 1. If possible, measure the concentration of somatostatin in your experimental system. 2. Perform experiments in a serum-free medium or after washing cells to remove endogenous ligands. |
| Receptor Expression Levels: Low expression of sst2 on your cells of interest will require higher antagonist concentrations to achieve a significant biological effect. | 1. Quantify sst2 expression levels using techniques like qPCR, Western blot, or flow cytometry. 2. Consider using a cell line with higher or overexpressed sst2 levels as a positive control. |
| Off-Target Effects: At high concentrations, PRL-2915 may interact with other receptors, such as the urotensin II receptor, for which it has a lower affinity.[1] | 1. Review the binding affinity data to assess potential off-target interactions at the concentrations used. 2. Use a more specific antagonist for the suspected off-target receptor to see if the effect is blocked. |
Issue 3: Variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Solubility Issues: PRL-2915 has specific solubility requirements. Improper dissolution can lead to inconsistent concentrations. | 1. Follow the recommended dissolution protocol. For a stock solution, use DMSO (up to 100 mg/mL with sonication).[2][8] For in vivo use, specific solvent mixtures are recommended (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[8] 2. Visually inspect the solution to ensure it is clear and free of precipitates. |
| Peptide Stability: The disulfide bond in the cyclic peptide structure could be susceptible to reduction under certain experimental conditions. | 1. Avoid harsh reducing agents in your experimental buffers. 2. While the disulfide bond is generally stable during labeling reactions with stannous ions at room temperature, prolonged exposure to reducing conditions or high temperatures should be avoided.[9] |
| Experimental Protocol Inconsistencies: Minor variations in incubation times, cell densities, or reagent concentrations can lead to variability. | 1. Standardize all experimental parameters and document them meticulously. 2. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
1. In Vitro Antagonist Assay: Inhibition of Growth Hormone Release from Rat Pituitary Cells
This protocol is based on the methodology described by Hocart et al., 1999.[10][11]
-
Cell Culture: Primary cultures of rat anterior pituitary cells are established.
-
Experimental Procedure:
-
Cells are pre-incubated with varying concentrations of PRL-2915 for 15 minutes.
-
Somatostatin-14 (SRIF-14) is added at a final concentration of 1 nM to stimulate sst2.
-
The incubation is continued for 3 hours.
-
The supernatant is collected, and the concentration of growth hormone (GH) is measured by a specific radioimmunoassay (RIA).
-
-
Expected Outcome: PRL-2915 should dose-dependently inhibit the SRIF-14-induced suppression of GH release, with an IC50 of approximately 1.8 nM.[10][11]
2. Ex Vivo Antagonist Assay: Inhibition of Urotensin II-Induced Aortic Ring Contraction
This protocol is based on the methodology described by Rossowski et al., 2002.[8]
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing Krebs buffer, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Experimental Procedure:
-
Aortic rings are pre-contracted with human urotensin II.
-
PRL-2915 is added in a cumulative, dose-dependent manner (0.3-30 nM).
-
The isometric tension of the aortic rings is continuously recorded.
-
-
Expected Outcome: PRL-2915 is expected to dose-dependently block the tonic contractions induced by human urotensin II.[8]
Signaling Pathways and Logical Relationships
To aid in the interpretation of results, the following diagrams illustrate the key signaling pathways involved.
Caption: Canonical sst2 receptor signaling pathway and the inhibitory action of PRL-2915.
Caption: A logical workflow for troubleshooting unexpected results with PRL-2915.
References
- 1. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 5. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 6. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The integrity of the disulfide bond in a cyclic somatostatin analog during 99mTc complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly potent cyclic disulfide antagonists of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: PRL-2915 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRL-2915, focusing on challenges related to its in vivo bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with PRL-2915 in a question-and-answer format.
Q1: We are observing low or inconsistent plasma concentrations of PRL-2915 after oral administration in our animal models. What could be the cause?
A1: Low and variable oral bioavailability is a common challenge for peptide-like molecules such as PRL-2915. Several factors could be contributing to this issue:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The molecular size and properties of PRL-2915 may limit its ability to pass through the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[1]
-
Gastrointestinal Degradation: PRL-2915 could be susceptible to enzymatic degradation in the stomach or intestines.
To systematically troubleshoot this, consider a tiered approach starting with basic formulation adjustments before moving to more complex strategies.
Q2: How can we improve the solubility of PRL-2915 for our in vivo experiments?
A2: Improving solubility is a critical first step. Here are several strategies, ranging from simple to advanced:
-
pH Adjustment: For ionizable compounds, modifying the pH of the formulation vehicle can significantly increase solubility.[2]
-
Co-solvents: The use of organic co-solvents mixed with water can enhance the solubility of poorly soluble drugs.[2] Common examples include PEG400, ethanol, and propylene glycol. A formulation vehicle mentioned for a similar compound involved a mixture of EtOH:PEG400:water.[3]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[1][4] Techniques include micronization and nanomilling.[1][4]
Q3: Our initial formulation attempts are not yielding sufficient improvement. What advanced formulation strategies can we consider for PRL-2915?
A3: For compounds with persistent bioavailability challenges, advanced formulation strategies may be necessary. These often involve more complex manufacturing processes but can significantly enhance exposure.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, which improves its dissolution rate and apparent solubility.[5] | Requires screening of polymers and solvents; stability of the amorphous form needs to be monitored. |
| Lipid-Based Delivery Systems | The drug is dissolved in lipid carriers, which can enhance absorption through the gastrointestinal tract and potentially bypass first-pass metabolism via lymphatic transport.[5] | Choice of lipid excipients is critical; can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS). |
| Nanoparticles | Encapsulating the drug in nanoparticles increases its surface area, which can enhance the dissolution rate and absorption.[5] Nanoparticles can also be designed for targeted delivery.[5] | Manufacturing can be complex; requires characterization of particle size, charge, and drug loading. |
| Complexation | Using complexing agents, such as cyclodextrins, can increase the solubility of a drug by forming inclusion complexes.[4] | Stoichiometry of the complex needs to be determined; potential for drug displacement. |
Frequently Asked Questions (FAQs)
Q1: What is the expected route of administration for PRL-2915 based on available information?
A1: While specific in vivo administration details for PRL-2915 are not widely published, similar research compounds are often first evaluated via intravenous (IV) injection to determine intrinsic pharmacokinetic properties without the confounding factor of absorption. For oral administration, which is often desired for therapeutic candidates, significant formulation work is typically required. Some studies on somatostatin antagonists have noted reduced effects when administered subcutaneously (sc) or intraperitoneally (ip) compared to the IV route, likely due to decreased bioavailability.[6]
Q2: Are there any known stability issues with PRL-2915 in solution?
A2: As a peptide-like molecule, PRL-2915 may be susceptible to degradation in aqueous solutions, particularly through hydrolysis or oxidation.[7][8] For parenteral formulations, it is crucial to investigate the stability of the compound in the chosen vehicle under relevant storage conditions. Key strategies to enhance stability in aqueous solutions include:
Q3: How do we select the best formulation strategy for our in vivo study?
A3: The selection of a formulation strategy should be guided by the specific physicochemical properties of PRL-2915 and the goals of your experiment. A logical workflow can help in making this decision.
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Objective: To determine the approximate solubility of PRL-2915 in various vehicles.
-
Materials: PRL-2915 powder, selection of vehicles (e.g., water, saline, PBS, 5% dextrose in water, PEG400, ethanol), vortex mixer, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of PRL-2915 to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of PRL-2915 using a calibrated HPLC method.
-
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a simple co-solvent formulation for initial in vivo screening.
-
Materials: PRL-2915, Ethanol (EtOH), Polyethylene glycol 400 (PEG400), Purified water, glass vials, magnetic stirrer.
-
Method (Example based on a 2:23:75 EtOH:PEG400:Water ratio[3]):
-
Calculate the required amount of PRL-2915 for the desired final concentration and total volume.
-
In a glass vial, add the required volume of ethanol.
-
Add the PRL-2915 powder to the ethanol and vortex or sonicate until fully dissolved.
-
Add the required volume of PEG400 and mix thoroughly.
-
Slowly add the required volume of water while stirring to form a clear solution.
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for administration.
-
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. researchgate.net [researchgate.net]
PRL-2915 Technical Support Center: Experimental Stability and Degradation
Welcome to the technical support center for PRL-2915. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of PRL-2915 during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for PRL-2915?
A1: Proper storage is crucial to maintain the stability of PRL-2915. For long-term storage of the solid powder, it is recommended to store it at -80°C for up to two years, or at -20°C for one year. Stock solutions should be stored at -80°C for up to six months, or -20°C for one month[1]. To prevent degradation from moisture, ensure the compound is stored in a sealed container[1].
Q2: How should I prepare stock solutions of PRL-2915?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For in vivo experiments, it is best to freshly prepare the working solution on the day of use[1]. When diluting the stock solution, it is advisable to do so in a stepwise manner to avoid precipitation[2]. For cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity[2].
Q3: What are the common causes of PRL-2915 degradation in experimental settings?
A3: Like many peptide-based compounds, PRL-2915 is susceptible to several degradation pathways, including:
-
Hydrolysis: Breakdown of the peptide bonds by water, which can be accelerated by acidic or basic pH conditions.
-
Oxidation: Modification of amino acid residues, particularly tryptophan and methionine, by reactive oxygen species.
-
Photodegradation: Degradation caused by exposure to light, especially UV and fluorescent light.
-
Temperature Fluctuations: Repeated freeze-thaw cycles and exposure to high temperatures can lead to physical and chemical instability[3][4].
Q4: How can I minimize the risk of degradation during my experiments?
A4: To minimize degradation, consider the following best practices:
-
pH Control: Maintain the pH of your experimental solutions within a stable range. For many peptides, a slightly acidic pH (around 4-6) is often optimal for stability.
-
Light Protection: Protect PRL-2915 solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature Control: Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Keep solutions on ice when in use for extended periods.
-
Use of Excipients: Consider the use of stabilizing excipients such as antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if oxidation is a concern. However, compatibility must be verified.
-
Solvent Purity: Use high-purity, fresh solvents for all solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of PRL-2915 due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture[1]. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the stock solution. 3. Perform Stability Check: Conduct a simple stability check by comparing the performance of a freshly prepared solution with an older one using a reliable bioassay. |
| Precipitation observed in the working solution | Poor solubility or aggregation of PRL-2915. | 1. Optimize Solvent System: If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. The use of co-solvents or surfactants may be necessary for certain applications[1]. 2. Control pH: Check the pH of your buffer, as pH can significantly impact peptide solubility and stability. 3. Gentle Mixing: Ensure thorough but gentle mixing. Vigorous vortexing can sometimes induce aggregation. Sonication can be used to aid dissolution if precipitation occurs[1]. |
| Discoloration of the solution | Oxidation or other chemical degradation. | 1. Protect from Light and Air: Prepare and handle solutions under low-light conditions and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 2. Use Antioxidants: If compatible with your experimental system, consider adding an antioxidant to the buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study of PRL-2915
This protocol is designed to intentionally degrade PRL-2915 under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
PRL-2915
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water and appropriate buffers (e.g., phosphate, acetate)
-
HPLC-MS system
Methodology:
-
Preparation of PRL-2915 Solution: Prepare a stock solution of PRL-2915 in a suitable solvent (e.g., DMSO) and dilute it to a final concentration of 1 mg/mL in the respective stress solutions.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-MS method to quantify the remaining PRL-2915 and identify degradation products.
-
Protocol 2: Assessing the Stability of PRL-2915 in an Experimental Buffer
This protocol helps determine the stability of PRL-2915 in a specific buffer system under your experimental conditions.
Materials:
-
PRL-2915 stock solution
-
Your experimental buffer
-
HPLC system with a suitable detector (UV or MS)
Methodology:
-
Sample Preparation: Prepare a solution of PRL-2915 in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under your typical experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by HPLC to determine the concentration of PRL-2915.
-
Data Analysis: Plot the concentration of PRL-2915 as a function of time to determine the degradation rate.
Signaling Pathways and Logical Relationships
As PRL-2915 is an antagonist of the somatostatin receptor 2 (SSTR2), its degradation can lead to a loss of this antagonism, potentially affecting downstream signaling.
Caption: SSTR2 signaling pathway and the effect of PRL-2915 degradation.
The diagram above illustrates the signaling cascade initiated by the activation of SSTR2 by its natural ligand, somatostatin. This leads to the inhibition of adenylyl cyclase and the activation of MAPK and AKT pathways, ultimately resulting in the inhibition of cell growth and secretion. PRL-2915 acts as an antagonist, blocking this receptor. However, if PRL-2915 degrades, it loses its ability to block SSTR2, leading to a potential loss of the intended experimental effect.
Caption: Workflow for assessing PRL-2915 stability in an experimental setup.
This workflow provides a systematic approach for researchers to evaluate the stability of PRL-2915 under their specific experimental conditions, allowing for protocol optimization to minimize degradation.
References
Technical Support Center: PRL-2915 Experimental Design and Reproducibility
Welcome to the technical support center for PRL-2915. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is PRL-2915 and what is its primary mechanism of action?
A1: PRL-2915 is a potent antagonist of the human somatostatin subtype 2 receptor (hsst2) with a reported Ki of 12 nM.[1][2][3] Its primary mechanism is to block the binding of the endogenous ligand, somatostatin, to the sst2 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the common research applications of PRL-2915?
A2: Based on its function as an sst2 antagonist, PRL-2915 is used in research to investigate the physiological roles of the sst2 receptor. One documented application is its use in studying the human urotensin II-induced tonic contractions in rat aortic rings, where it acts as an inhibitor.[1]
Q3: How should PRL-2915 be stored for optimal stability?
A3: For long-term stability, PRL-2915 stock solutions can be stored at temperatures below -20°C for several months.[2] It is recommended to store the compound in a sealed container, away from moisture.[2]
Q4: I am observing no effect of PRL-2915 in my experiment. What are the possible reasons?
A4: There are several potential reasons for a lack of effect:
-
Inadequate Dosage: Ensure you are using a concentration within the effective range. Start with a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Incorrect Preparation of Solutions: Verify the accuracy of your stock solution preparation and dilutions. Issues with solubility can lead to a lower actual concentration than intended.
-
Insufficient Incubation Time: Some compounds require a longer incubation period to exert their effects. Review the literature for similar compounds or perform a time-course experiment.
-
Cell Line/Tissue Insensitivity: The expression levels of the sst2 receptor can vary significantly between different cell lines and tissues. Confirm the presence of the sst2 receptor in your experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of PRL-2915 | The compound may not be fully dissolving in the chosen solvent. | To achieve higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[2] For stock solutions, DMSO is a suitable solvent.[1][2] |
| Inconsistent Results Between Experiments | This can arise from variations in experimental conditions, reagent quality, or procedural inconsistencies. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. Ensure all reagents are within their expiration dates and properly stored. Maintain a detailed experimental log. |
| High Background Signal in Receptor Binding Assays | Non-specific binding of the radioligand or detection antibody can obscure the specific signal. | Include appropriate controls, such as a non-specific binding control (incubation with an excess of unlabeled ligand) and a control with no primary antibody. Optimize washing steps to reduce background. |
| Cell Death or Toxicity Observed | The concentration of PRL-2915 or the solvent (e.g., DMSO) may be too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of PRL-2915 and the solvent in your experimental system. Always include a vehicle control. |
Experimental Protocols
In Vitro sst2 Receptor Antagonist Assay in Rat Aortic Rings
This protocol is a generalized procedure based on the reported use of PRL-2915.
Objective: To determine the antagonistic effect of PRL-2915 on human urotensin II-induced contractions in isolated rat aortic rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Human urotensin II
-
PRL-2915
-
Organ bath system with isometric force transducers
Methodology:
-
Isolate the thoracic aorta from the rats and cut into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM).
-
After washing and re-equilibration, pre-incubate the aortic rings with varying concentrations of PRL-2915 (e.g., 0.3-30 nM) for 30 minutes.[1]
-
Induce tonic contractions by adding human urotensin II to the organ bath.
-
Record the isometric tension and compare the contractions in the presence and absence of PRL-2915.
Visualizations
Caption: Antagonistic action of PRL-2915 on the sst2 receptor signaling pathway.
Caption: Workflow for assessing PRL-2915's effect on aortic ring contraction.
References
Long-term storage solutions for PRL 2915 stock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of PRL-2915. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your PRL-2915 stock.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues related to the storage and handling of PRL-2915.
Q1: What are the recommended long-term storage conditions for powdered PRL-2915?
A1: For long-term stability, powdered PRL-2915 should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -80°C for up to two years or -20°C for up to one year.[1]
Q2: How should I store PRL-2915 stock solutions?
A2: PRL-2915 stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture ingress. For stock solutions prepared in a solvent like DMSO, storage at -80°C is recommended for up to six months, and at -20°C for up to one month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My PRL-2915 powder appears clumpy or discolored. What should I do?
A3: Clumping or discoloration of powdered PRL-2915 may indicate moisture absorption or degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use. To prevent this, always handle the powder in a dry environment and ensure the container is tightly sealed after use.
Q4: I am having trouble dissolving my PRL-2915 powder.
A4: PRL-2915 is soluble in DMSO at a concentration of 100 mg/mL (85.04 mM).[1][2] If you are experiencing solubility issues, gentle warming of the tube to 37°C and sonication in an ultrasonic bath can aid in dissolution.[2] Using newly opened, anhydrous DMSO is also crucial, as hygroscopic DMSO can negatively impact solubility.[1]
Q5: How can I check the stability of my PRL-2915 stock after long-term storage?
A5: The stability of your PRL-2915 stock can be verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the parent compound and identify potential impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Detailed protocols for these methods are provided below.
Q6: Can I store my PRL-2915 stock solution at 4°C for a short period?
Data Presentation: Recommended Storage Conditions for PRL-2915
The following table summarizes the recommended storage conditions for PRL-2915 in both powdered and solvent-based forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -80°C | Up to 2 years[1] | Sealed container, away from moisture.[1] |
| -20°C | Up to 1 year[1] | Sealed container, away from moisture.[1] | |
| Stock Solution | -80°C | Up to 6 months[1] | Sealed container, away from moisture.[1] Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Sealed container, away from moisture.[1] Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
The following are generalized protocols for assessing the purity and stability of PRL-2915. These may require optimization based on the specific equipment and reagents available in your laboratory.
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity of PRL-2915 and detect the presence of degradation products.
1. Materials and Reagents:
- PRL-2915 sample (from long-term storage and a fresh standard, if available)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reversed-phase analytical column (e.g., 4.6 x 250 mm)
2. Sample Preparation:
- Prepare a stock solution of PRL-2915 in DMSO at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 0.1 mg/mL.
3. HPLC Method:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 214 nm and 280 nm
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 95 | | 30 | 95 | | 31 | 5 | | 35 | 5 |
4. Data Analysis:
- Analyze the chromatogram for the main peak corresponding to PRL-2915.
- Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area.
- Compare the chromatogram of the stored sample to that of a fresh standard to identify any new peaks that may correspond to degradation products. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
Protocol 2: Molecular Weight Confirmation and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to confirm the molecular weight of PRL-2915 and identify potential degradation products or impurities.
1. Materials and Reagents:
- PRL-2915 sample
- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS grade formic acid
- LC-MS system with an electrospray ionization (ESI) source
- C18 reversed-phase column suitable for LC-MS
2. Sample Preparation:
- Prepare a stock solution of PRL-2915 in DMSO at 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.
3. LC-MS Method:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: Similar to the HPLC gradient, but may need to be adjusted for optimal separation on the LC-MS system.
- MS Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Range: m/z 200-2000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
4. Data Analysis:
- Extract the total ion chromatogram (TIC) and identify the peak corresponding to PRL-2915.
- Examine the mass spectrum of the main peak to confirm the molecular weight of PRL-2915 (Expected [M+H]⁺).
- Analyze the mass spectra of any minor peaks to identify potential impurities or degradation products.
Protocol 3: Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to confirm the chemical structure of PRL-2915 and can be used to identify structural changes due to degradation.
1. Materials and Reagents:
- PRL-2915 sample (requires a sufficient quantity, typically >1 mg)
- Deuterated solvent (e.g., DMSO-d6)
- NMR spectrometer
2. Sample Preparation:
- Dissolve an accurately weighed amount of PRL-2915 in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
3. NMR Analysis:
- Acquire a 1D proton (¹H) NMR spectrum.
- If necessary for full structural confirmation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.
4. Data Analysis:
- Compare the acquired ¹H NMR spectrum of the stored sample with a reference spectrum of a fresh, pure sample of PRL-2915.
- The presence of new signals or changes in the chemical shifts and signal integrations may indicate the presence of impurities or degradation of the compound.
Visualizations
Troubleshooting Workflow for PRL-2915 Storage
References
Validation & Comparative
A Comparative Analysis of PRL-2915 and Octreotide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PRL-2915 and octreotide, focusing on their distinct mechanisms of action, receptor binding profiles, and effects on intracellular signaling. The information is supported by available experimental data to aid in the evaluation of these compounds for research and therapeutic development.
At the forefront of somatostatin receptor-targeted research are compounds like octreotide, a long-standing synthetic somatostatin analog, and novel research molecules such as PRL-2915. While both interact with the somatostatin receptor system, their divergent mechanisms of action—agonist versus antagonist—define their potential applications. Octreotide is an established therapeutic agent for conditions like acromegaly and certain neuroendocrine tumors, where it mimics the inhibitory effects of somatostatin.[1][2][3] In contrast, PRL-2915 is a potent antagonist, designed to block the action of somatostatin at its receptor, offering a tool to probe the physiological roles of the somatostatin system and explore the therapeutic potential of receptor blockade.
Mechanism of Action: A Tale of Two Opposites
The fundamental difference between PRL-2915 and octreotide lies in their interaction with somatostatin receptors (SSTRs).
PRL-2915 is a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2).[4] As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks the receptor, preventing the endogenous ligand, somatostatin, or synthetic agonists like octreotide from binding and activating the receptor's downstream signaling pathways.
Octreotide , conversely, is a somatostatin agonist , mimicking the natural hormone.[2][5] It binds to and activates SSTRs, particularly SSTR2 and SSTR5, initiating a cascade of intracellular events that lead to the inhibition of hormone secretion and cellular proliferation.[5][6][7]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for PRL-2915 and octreotide, providing a clear comparison of their receptor binding affinities and functional activities.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| PRL-2915 | >1000[4][8][9] | 12[4][8][9][10] | 100[4][8][9] | 895[4][8][9] | 520[4][8][9] |
| Octreotide | >1000 | 0.34 - 1.0 | ~20 | >1000 | 6.0 - 11.1 |
Note: Ki values for octreotide are compiled from multiple sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity
| Compound | Mechanism of Action | Functional Assay | Effect |
| PRL-2915 | SSTR2 Antagonist | Antagonist Bioassay vs. Somatostatin | IC50 = 1.8 nM (rat)[4][8][9] |
| Octreotide | Somatostatin Agonist | cAMP Inhibition | Potent inhibition of cAMP accumulation[5][11][12] |
Table 3: In Vivo Antitumor Activity of Octreotide
| Tumor Model | Treatment | Outcome | Reference |
| Gastric Adenocarcinoma (SGC-7901) Xenografts | 100 µg/kg/day | 62.3% reduction in tumor weight | [13] |
| Neuroendocrine Tumor (PROMID trial) | Octreotide LAR | Median time to tumor progression: 14.3 months (vs. 6 months for placebo) | [6][14][15] |
| Neuroendocrine Tumor (AR42J) Xenografts | 1.25, 2.5, 10 mg/kg | Dose-dependent decrease in Ki-67 staining | [16] |
No in vivo data for PRL-2915 was identified in the public domain.
Signaling Pathways: Divergent Downstream Effects
The opposing actions of PRL-2915 and octreotide at the receptor level translate into contrary effects on intracellular signaling pathways.
Octreotide , as an agonist, activates G-protein coupled SSTRs, leading to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[5][11][12]
-
Modulation of Ion Channels: Activation of potassium channels and inhibition of calcium channels, leading to hyperpolarization and reduced hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): This can interfere with growth factor signaling pathways, contributing to its antiproliferative effects.[7]
The diagram below illustrates the signaling pathway initiated by an SSTR agonist like octreotide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. oncolink.org [oncolink.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Octreotide Peptide | Somatostatin Analog | Research [benchchem.com]
- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide long-acting repeatable in the treatment of neuroendocrine tumors: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 16. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Activity of PRL 2915: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antagonistic activity of PRL 2915, a potent and selective human somatostatin subtype 2 receptor (SSTR2) antagonist, with other commercially available SSTR2 antagonists. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating this compound for their specific research applications.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive antagonist at the human SSTR2. The SSTR2 is a G-protein coupled receptor that, upon activation by its endogenous ligand somatostatin, initiates a signaling cascade leading to the inhibition of various cellular processes, including hormone secretion and cell proliferation. By blocking the binding of somatostatin, SSTR2 antagonists like this compound can reverse these inhibitory effects, making them valuable tools for studying a range of physiological and pathological processes.
Comparative Analysis of SSTR2 Antagonists
To validate the antagonistic activity of this compound, its performance was compared against other well-characterized SSTR2 antagonists: CYN 154806, Satoreotide (JR11), and NODAGA-LM3. The primary metric for comparison is the binding affinity (Ki or pIC50) to the SSTR2, a measure of how tightly the antagonist binds to the receptor.
| Compound | Receptor Target | Binding Affinity (Ki / pIC50) | Organism | Reference |
| This compound | SSTR2 | Ki: 12 nM | Human | [1][2][3][4] |
| CYN 154806 | SSTR2 | pIC50: 8.58 | Human | [1][5] |
| Satoreotide (JR11) | SSTR2 | - | - | |
| NODAGA-LM3 | SSTR2 | - | - |
Note: A lower Ki value and a higher pIC50 value indicate a higher binding affinity.
Functional Antagonism: Beyond Receptor Binding
The true measure of an antagonist's efficacy lies in its ability to block the functional downstream effects of agonist binding. The activation of SSTR2 by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also modulate the MAPK/ERK signaling pathway. An effective SSTR2 antagonist will prevent these changes in the presence of an agonist.
Inhibition of Somatostatin-Induced cAMP Reduction
A key functional assay for SSTR2 antagonists is their ability to reverse the somatostatin-mediated inhibition of cAMP production. In this assay, cells expressing SSTR2 are stimulated with an agent that increases cAMP levels (e.g., forskolin) in the presence of somatostatin. The addition of an SSTR2 antagonist is expected to restore cAMP levels.
Modulation of ERK Phosphorylation
The MAPK/ERK pathway is another important signaling cascade regulated by SSTR2. The effect of SSTR2 antagonists on agonist-induced changes in ERK phosphorylation can be a valuable measure of their functional activity.
While direct comparative functional data for this compound in these specific assays is not yet publicly available, its potent binding affinity suggests strong potential for functional antagonism. Further studies are warranted to fully characterize its profile in these and other functional assays.
In Vivo Applications and Considerations
SSTR2 antagonists have shown significant promise in various in vivo applications, particularly in the context of metabolic diseases and oncology.
Regulation of Glucose Metabolism
Studies have demonstrated that SSTR2 antagonism can influence glucose homeostasis. For instance, in mouse models, a selective SSTR2 antagonist was shown to improve glycemia by enhancing the secretion of glucagon-like peptide-1 (GLP-1) from the gut.[6][7] This suggests a potential therapeutic avenue for conditions like type 2 diabetes. Furthermore, SSTR2 antagonism has been shown to improve the glucagon and corticosterone responses to hypoglycemia in diabetic rats.[8]
Gastric Acid Secretion
A related compound, PRL-2903, has been shown to reverse the urethane-induced inhibition of gastric acid secretion in rats, an effect mediated by endogenous somatostatin acting on SSTR2.[9] This highlights the role of SSTR2 in regulating gastric function and the utility of its antagonists in studying these processes.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general procedure for determining the binding affinity of a test compound to the SSTR2.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other SSTR2 antagonists.
Materials:
-
Cell membranes prepared from cells overexpressing human SSTR2.
-
Radiolabeled SSTR2 agonist (e.g., [125I]-Somatostatin).
-
Unlabeled somatostatin (for determining non-specific binding).
-
Test compounds (this compound and other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the cell membranes in the binding buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled somatostatin.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the ability of SSTR2 antagonists to block somatostatin-induced inhibition of cAMP production.
Materials:
-
Cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Somatostatin (agonist).
-
Forskolin or other adenylyl cyclase activator.
-
Test compounds (this compound and other antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of the SSTR2 antagonist.
-
Stimulate the cells with a fixed concentration of somatostatin in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of the antagonist to reverse the inhibitory effect of somatostatin on cAMP levels is then quantified.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Urethane-induced somatostatin mediated inhibition of gastric acid: reversal by the somatostatin 2 receptor antagonist, PRL-2903 - PubMed [pubmed.ncbi.nlm.nih.gov]
PRL-2915 Versus Endogenous Somatostatin: A Comparative Efficacy Analysis
For Immediate Release
This guide provides a detailed comparison of the efficacy of the synthetic peptide PRL-2915 and endogenous somatostatin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, binding affinities, and functional effects based on available preclinical data.
Introduction
Endogenous somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). Its functions include the inhibition of hormone secretion, regulation of neurotransmission, and control of cell proliferation. PRL-2915 is a synthetic somatostatin receptor antagonist. This guide aims to objectively compare the efficacy of PRL-2915 with endogenous somatostatin, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Mechanism of Action and Receptor Binding Affinity
Endogenous somatostatin is an agonist that, upon binding to its receptors, activates intracellular signaling cascades. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. This cascade of events ultimately suppresses hormone secretion and cellular growth. The signaling pathways also involve the modulation of mitogen-activated protein kinase (MAPK) and phosphotyrosine phosphatases (PTPs).
PRL-2915, in contrast, is a somatostatin receptor antagonist. While initial reports suggested a high affinity for SSTR3, more recent data indicates a high affinity for the SSTR2 subtype. As an antagonist, PRL-2915 binds to the receptor but does not activate the downstream signaling pathways in the same manner as an agonist. Instead, it blocks the binding and subsequent action of endogenous somatostatin or other somatostatin receptor agonists. In the context of tumor targeting with radiolabeled analogs, antagonists like PRL-2915 may offer an advantage by binding to a greater number of receptor sites compared to agonists.
Comparative Binding Affinity of PRL-2915
| Receptor Subtype | Ki (nM) |
| hSSTR1 | >1000 |
| hSSTR2 | 12 |
| hSSTR3 | 100 |
| hSSTR4 | 895 |
| hSSTR5 | 520 |
Data sourced from MedChemExpress.
Signaling Pathways
The signaling pathways for endogenous somatostatin and the antagonistic action of PRL-2915 are depicted below.
Comparative Efficacy Data
Direct comparative studies on the functional efficacy of PRL-2915 and endogenous somatostatin are limited. However, data from a study on the antagonistic properties of PRL-2915 in a specific in vitro model provides some insight into its potency.
Inhibition of Aortic Ring Contraction
A study by Rossowski et al. (2002) demonstrated that PRL-2915 can dose-dependently inhibit tonic contractions of rat aortic rings induced by human urotensin II.[1] This suggests that PRL-2915 can effectively antagonize receptor-mediated physiological responses.
| Concentration of PRL-2915 | Inhibition of Urotensin II-induced Contraction |
| 0.3 - 30 nM | Dose-dependent blockade |
Further quantitative data from the original study would be required for a more detailed comparison.
Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of PRL-2915 for different somatostatin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing individual human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, hSSTR5) are prepared.
-
Radioligand: A radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14) is used as the competing ligand.
-
Competitive Binding Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (PRL-2915 or endogenous somatostatin).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Aortic Ring Contraction Assay
Objective: To assess the antagonistic effect of PRL-2915 on vasoconstriction in an ex vivo model.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Pre-incubation: Rings are pre-incubated with varying concentrations of PRL-2915 for a defined period (e.g., 30 minutes).[1]
-
Contraction Induction: A contractile agent (e.g., human urotensin II) is added to the organ bath to induce a tonic contraction.
-
Measurement: The isometric tension of the aortic rings is continuously recorded.
-
Data Analysis: The inhibitory effect of PRL-2915 is quantified by comparing the magnitude of the contraction in the presence and absence of the antagonist.
Conclusion
PRL-2915 is a potent somatostatin receptor antagonist with high affinity for the SSTR2 subtype. While endogenous somatostatin acts as an agonist to inhibit various physiological processes, PRL-2915 functions by blocking the action of endogenous somatostatin. The available preclinical data demonstrates the ability of PRL-2915 to antagonize receptor-mediated responses in vitro. However, a comprehensive understanding of its comparative efficacy with endogenous somatostatin requires further direct comparative studies across a range of functional assays, including hormone secretion and cell proliferation models. The potential for antagonists to bind to a larger number of receptor sites may offer therapeutic advantages in specific applications, such as tumor targeting.
References
A Head-to-Head Showdown: PRL 2915 Versus Other Human Somatostatin Subtype 2 Receptor (hsst2) Ligands
For researchers, scientists, and drug development professionals, the quest for potent and selective ligands for the human somatostatin subtype 2 receptor (hsst2 or SSTR2) is of paramount importance in the development of novel therapeutics for a range of diseases, including neuroendocrine tumors. This guide provides a comprehensive head-to-head comparison of PRL 2915 with other notable SSTR2 antagonists, presenting key experimental data, detailed methodologies, and insightful visualizations to aid in the selection of the most suitable compounds for research and development.
This comparative guide delves into the binding affinities, selectivity, and functional characteristics of this compound alongside other prominent SSTR2 antagonists such as CYN 154806 and Satoreotide (JR11). The data presented is collated from various scientific publications to provide a cohesive overview.
Quantitative Comparison of SSTR2 Antagonists
The binding affinity of a ligand to its receptor is a critical parameter in determining its potential therapeutic efficacy. The following table summarizes the reported binding affinities (Ki or IC50) of this compound and other selected SSTR2 antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Ligand | Receptor | Binding Affinity (nM) | Assay Type | Reference |
| This compound | Human SSTR2 | Ki = 12 | Radioligand Binding Assay | --INVALID-LINK-- |
| This compound | Human SSTR2 | IC50 = 1.8 | Radioligand Binding Assay | --INVALID-LINK-- |
| CYN 154806 | Human SSTR2 | pIC50 = 8.58 (IC50 ≈ 2.63) | Radioligand Binding Assay | [1][2] |
| Satoreotide (JR11) | Human SSTR2 | IC50 - Varies with chelate | Radioligand Binding Assay | [3] |
Note on Satoreotide (JR11): The binding affinity of Satoreotide (JR11) has been shown to be significantly influenced by the chelator used for radiolabeling. For instance, one study reported that the SSTR2 affinity of 68Ga-NODAGA-JR11 was 6-fold lower than that of the agonist 68Ga-DOTATATE, while 68Ga-DOTA-JR11 had a dramatically lower affinity (approximately 150-fold lower)[3]. Another study mentioned that two of its analogs exhibited binding affinities 30- and 48-fold lower than the parent peptide JR11[4]. Due to this variability, a single IC50 value is not provided in the table.
Selectivity Profile of SSTR2 Antagonists
| Ligand | SSTR1 (pIC50) | SSTR2 (pIC50) | SSTR3 (pIC50) | SSTR4 (pIC50) | SSTR5 (pIC50) | Reference |
| CYN 154806 | 5.41 | 8.58 | 6.07 | 5.76 | 6.48 | [1][2] |
The pIC50 values indicate that CYN 154806 is highly selective for the SSTR2 over the other somatostatin receptor subtypes[1][2].
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are essential.
Radioligand Binding Assay Protocol (General)
A common method for determining the binding affinity of ligands to their receptors is the radioligand binding assay. The following is a generalized protocol based on common practices in the field. Specific details may vary between laboratories and publications.
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the SSTR2.
Materials:
-
Cell membranes prepared from cells expressing the human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity SSTR2 ligand labeled with a radioisotope (e.g., 125I-[Tyr11]-SRIF-14 or a radiolabeled SSTR2 agonist/antagonist).
-
Test compounds: this compound, CYN 154806, Satoreotide (JR11), and other compounds of interest.
-
Binding buffer: Typically contains a buffer salt (e.g., 50 mM HEPES, pH 7.4), a divalent cation (e.g., 5 mM MgCl2), a protease inhibitor cocktail, and a protein carrier (e.g., 0.1% BSA).
-
Wash buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing SSTR2 are harvested, homogenized in a suitable buffer, and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the binding buffer to a specific protein concentration.
-
Competition Binding Assay:
-
In a series of tubes or a microplate, a constant concentration of the radioligand and a fixed amount of cell membrane preparation are added.
-
Increasing concentrations of the unlabeled test compound (competitor) are then added to the tubes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled SSTR2 ligand.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the SSTR2 signaling pathway and a typical radioligand binding assay workflow.
Caption: SSTR2 antagonist signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
This guide provides a foundational comparison of this compound with other SSTR2 antagonists based on available literature. This compound demonstrates potent binding to the human SSTR2. For a definitive selection of a ligand for a specific research application, it is highly recommended to perform a direct head-to-head comparison of the compounds of interest under identical, well-defined experimental conditions. The provided experimental protocol and workflow diagrams serve as a valuable resource for designing and executing such comparative studies. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic profiles of these promising SSTR2 antagonists.
References
Comparative Analysis of PRL 2915 and Other Somatostatin Receptor Subtype 2 Antagonists
A detailed guide for researchers and drug development professionals on the experimental data and validation of the potent and selective human somatostatin subtype 2 receptor (hsst2) antagonist, PRL 2915, in comparison to other notable alternatives.
This guide provides a comprehensive overview of the experimental data for this compound, a high-affinity antagonist for the human somatostatin subtype 2 receptor (hsst2). For comparative purposes, data for other well-characterized sst2 antagonists, CYN 154806 and BIM-23627, are also presented. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and endocrinology who are investigating the therapeutic potential of somatostatin receptor antagonists.
Quantitative Data Summary
The binding affinities and functional potencies of this compound and its alternatives are summarized in the tables below. These data are critical for evaluating the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| This compound | hsst2 | 12 | 1.8 | [1][2] |
| hsst3 | 100 | - | ||
| hsst5 | 520 | - | ||
| hsst1 | >1000 | - | ||
| CYN 154806 | hsst2 | pIC50 = 8.58 | pKB = 7.92 | [3] |
| hsst1 | pIC50 = 5.41 | - | [3] | |
| hsst3 | pIC50 = 6.07 | - | [3] | |
| hsst4 | pIC50 = 5.76 | - | [3] | |
| hsst5 | pIC50 = 6.48 | - | [3] | |
| BIM-23627 | sst2 | - | Effective in vivo at 0.2 mg/kg | [4] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity. pKB is the negative logarithm of the dissociation constant of an antagonist, indicating its potency.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of these somatostatin receptor antagonists.
Radioligand Binding Assays
Competitive binding assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of the test compounds for human somatostatin receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human somatostatin receptor subtypes (hsst1-5).
-
Radioligand: A radiolabeled somatostatin analog, typically [125I-Tyr11]-somatostatin-14, is used as the ligand that will be displaced by the test compounds.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, bovine serum albumin (BSA), and protease inhibitors is used to maintain physiological conditions and prevent degradation of the receptors and ligands.
-
Competition Reaction: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or CYN 154806).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Objective: To assess the antagonist properties of the test compounds by measuring their ability to inhibit the effects of a known somatostatin receptor agonist.
cAMP Accumulation Assay: Somatostatin receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the sst2 receptor (e.g., CHO cells or rat pituitary GH4C1 cells) are cultured in appropriate media.
-
Stimulation: The cells are first stimulated with a substance that increases intracellular cAMP levels, such as forskolin.
-
Agonist and Antagonist Treatment: The cells are then treated with a somatostatin receptor agonist (e.g., somatostatin-14) in the presence and absence of the test antagonist (e.g., this compound).
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency (IC50 or pKB).
Growth Hormone (GH) Release Assay: This assay is particularly relevant for sst2 receptors, which play a significant role in regulating GH secretion from the pituitary gland.
-
Primary Cell Culture: Primary cultures of rat pituitary cells are prepared.
-
Treatment: The cells are incubated with a somatostatin agonist to inhibit GH release. Subsequently, the cells are treated with the test antagonist.
-
GH Measurement: The amount of GH released into the culture medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to block the inhibitory effect of the agonist on GH release is measured to determine its functional potency.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Somatostatin receptor 2 (sst2) signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Highly potent cyclic disulfide antagonists of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of new selective somatostatin receptor subtype-2 (sst2) antagonists, BIM-23627 and BIM-23454. Effects of BIM-23627 on GH release in anesthetized male rats after short-term high-dose dexamethasone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PRL-2915 Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PRL-2915's binding performance with alternative compounds targeting the human somatostatin subtype 2 receptor (SSTR2). The information presented is collated from publicly available data and is intended to serve as a resource for researchers engaged in drug discovery and development.
Executive Summary
PRL-2915 is a potent and selective antagonist for the human somatostatin subtype 2 receptor (SSTR2), a well-established target in neuro-oncology and endocrinology. This guide details the binding characteristics of PRL-2915 in comparison to other known SSTR2 ligands, including endogenous agonists and synthetic agonists and antagonists. All quantitative data is presented in standardized tables, and detailed experimental protocols for typical binding assays are provided. Visual diagrams of the SSTR2 signaling pathway and a representative experimental workflow are included to facilitate a comprehensive understanding.
Comparative Binding Affinity of SSTR2 Ligands
The binding affinity of a ligand to its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The table below summarizes the binding affinities of PRL-2915 and other selected SSTR2 ligands.
| Compound | Type | Organism | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50/pIC50) | Citation |
| PRL-2915 | Antagonist | Human | hsst2 | 12 nM | 1.8 nM (rat antagonist bioassay) | [1][2] |
| PRL-2915 | Antagonist | Human | hsst1 | >1000 nM | - | [2] |
| PRL-2915 | Antagonist | Human | hsst3 | 100 nM | - | [2] |
| PRL-2915 | Antagonist | Human | hsst5 | 520 nM | - | [2] |
| Somatostatin-14 | Agonist | Human | SSTR2 | - | 0.4 nM (IC50) | [3] |
| Octreotide | Agonist | Human | SSTR2 | >1000 nM (for SSTR1 & SSTR5) | - | [4] |
| Lanreotide | Agonist | Human | SSTR1 | >1000 nM | - | [4] |
| Pasireotide | Agonist | Human | sst2 | - | pKi = 9.0 | [1] |
| CYN 154806 | Antagonist | Human | sst2 | - | pIC50 = 8.58 | [1] |
| NODAGA-LM3 | Antagonist | Human | SSTR2 | - | - | [1] |
| Satoreotide (JR11) | Antagonist | Human | SSTR2 | - | - | [1] |
| Angiopeptin | Partial Agonist | Human | sst2 | - | 0.26 nM (IC50) | [1] |
Experimental Protocols: SSTR2 Radioligand Binding Assay
The following protocol describes a standard competitive radioligand binding assay for the determination of ligand affinity for the SSTR2 receptor. This method is commonly employed to characterize novel compounds like PRL-2915.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., PRL-2915) for the SSTR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human SSTR2 receptor (e.g., HEK293-SSTR2, CHO-K1-SSTR2, or AR42J).
-
Radioligand: A high-affinity SSTR2 radioligand, such as [125I]-Tyr11-Somatostatin-14 or [125I]-Tyr3-Octreotide.
-
Test Compound: PRL-2915 or other comparator ligands.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
Instrumentation: Gamma counter or liquid scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw the SSTR2-expressing cell membranes on ice. Homogenize the membranes in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., PRL-2915) or a known reference ligand for competition. For determining non-specific binding, add a high concentration of a known SSTR2 ligand (e.g., 1 µM somatostatin-14). For total binding, add vehicle control.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: SSTR2 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Safety Operating Guide
Proper Disposal and Safe Handling of PRL 2915
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety, operational, and disposal protocols for the potent human somatostatin subtype 2 receptor (hsst2) antagonist, PRL 2915. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.
Essential Safety and Handling Protocols
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container, away from moisture.[2]
-
Powder:
-
-80°C for 2 years.
-
-20°C for 1 year.[2]
-
-
In solvent:
-
-80°C for 6 months.
-
-20°C for 1 month.[2]
-
Disposal Procedures
Proper disposal of this compound and its containers is imperative to avoid environmental contamination.
Unused Product:
-
The recommended method of disposal is to send the material to a licensed chemical destruction facility.[3]
-
Controlled incineration with flue gas scrubbing is also a suitable alternative.[3]
-
Crucially, do not discharge this compound into sewer systems or waterways. [3]
Contaminated Materials:
-
Absorb any spills with an inert, non-combustible material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of all contaminated materials, including empty containers, in accordance with federal, state, and local regulations.[3][4] Containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 1175.85 g/mol | [1] |
| Molecular Formula | C₅₉H₇₁ClN₁₂O₈S₂ | [1] |
| CAS Number | 209006-18-8 | [1] |
| Solubility in DMSO | 100 mg/mL (85.04 mM) | [2] |
| Ki for hsst1 | >1000 nM | [2] |
| Ki for hsst2 | 12 nM | [2] |
| Ki for hsst3 | 100 nM | [2] |
| Ki for hsst4 | 895 nM | [2] |
| Ki for hsst5 | 520 nM | [2] |
| IC50 (rat antagonist bioassay) | 1.8 nM | [2] |
Experimental Protocol: General Antagonist Activity Assay
While a specific, detailed experimental protocol for this compound is not publicly available, a general procedure to assess its antagonist activity on the somatostatin subtype 2 receptor (SSTR2) would involve the following steps:
-
Cell Culture: Utilize a cell line that endogenously expresses SSTR2 or has been engineered to do so.
-
Agonist Stimulation: Treat the cells with a known SSTR2 agonist (e.g., somatostatin-14) to elicit a measurable response. This response is often a decrease in intracellular cyclic AMP (cAMP) levels.
-
Antagonist Pre-incubation: In a separate set of experiments, pre-incubate the cells with varying concentrations of this compound for a defined period before adding the SSTR2 agonist.
-
Response Measurement: Measure the cellular response (e.g., cAMP levels) in the presence of both the agonist and the antagonist.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced response. The concentration of this compound that causes 50% inhibition of the maximal agonist response is determined as the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 value.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
This compound acts as an antagonist at the somatostatin subtype 2 receptor (SSTR2). The following diagram illustrates the general signaling pathway initiated by the activation of SSTR2 by its natural ligand, somatostatin. As an antagonist, this compound would block these downstream effects.
Caption: SSTR2 signaling pathway initiated by somatostatin and blocked by this compound.
References
Essential Safety and Handling Protocol for PRL-2915
For research use only. Not for human consumption.
This document provides essential guidance for the safe handling, use, and disposal of PRL-2915 in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach assuming the compound is potentially hazardous is mandatory. All personnel must adhere to these guidelines to minimize exposure and ensure a safe research environment.
Compound Information
PRL-2915 is a potent human somatostatin subtype 2 receptor (hsst2) antagonist. As with any research chemical, its full toxicological properties are not yet known. Therefore, it must be handled with care, employing universal precautions for handling chemicals of unknown toxicity.[1][2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling PRL-2915.[3][4] The following minimum PPE is required at all times when handling this compound.[5][6][7][8]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles. | Protects eyes from accidental splashes. Safety glasses are not sufficient.[6][9] |
| Face Shield | To be worn over safety goggles. | Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[6] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. | Provides a barrier against skin contact. No single glove material is impervious to all chemicals, so immediate removal and hand washing after contamination is crucial.[2][6][7] |
| Body Protection | Laboratory Coat | Fire-resistant coat recommended if flammable solvents are in use. | Protects skin and personal clothing from contamination.[5][7] |
| Closed-toe Shoes | Sturdy, non-perforated footwear. | Protects feet from spills and falling objects.[5][7] | |
| Respiratory Protection | Fume Hood | All handling of PRL-2915 powder and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Storage and Handling
Proper storage and handling are critical to maintaining the integrity of PRL-2915 and ensuring laboratory safety.
| Aspect | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep locked up and accessible only to authorized personnel. |
| Handling | Always handle within a chemical fume hood.[1] Avoid generating dust. Use appropriate tools for weighing and transferring the solid material. Ensure all containers are clearly labeled.[10] |
Experimental Workflow
The following diagram outlines the standard procedure for safely handling PRL-2915 from receipt to disposal.
Caption: Workflow for Safe Handling of PRL-2915.
Disposal Plan
As the hazards of PRL-2915 are not fully known, it should be treated as hazardous waste unless determined otherwise by a qualified professional.
-
Solid Waste: Collect all unused PRL-2915 powder and any materials grossly contaminated with it (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing PRL-2915 should be collected in a designated hazardous waste container. Do not dispose of down the drain.[11][12][13]
-
Empty Containers: "RCRA empty" containers (no freestanding liquid and all material removed that can be by normal means) should have their labels defaced and be disposed of according to your institution's guidelines for non-hazardous waste. Containers that held acutely hazardous materials must be triple-rinsed, with the rinsate collected as hazardous waste.[14]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
Always follow your institution's and local regulations for chemical waste disposal.[11][12][14] When in doubt, treat the waste as hazardous.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
